Fosmidomycin
Description
This compound has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
from Streptomyces lavendulae; RN given refers to parent cpd; structure in second source
Properties
IUPAC Name |
3-[formyl(hydroxy)amino]propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWDTUCERCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(C=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66508-37-0 (mono-hydrochloride salt) | |
| Record name | Fosmidomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70216712 | |
| Record name | Fosmidomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-53-0 | |
| Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosmidomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosmidomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosmidomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSMIDOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Fosmidomycin Action in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel antimalarial agents with unique mechanisms of action. Fosmidomycin (B1218577), a phosphonic acid antibiotic, represents a promising class of antimalarials that targets a metabolic pathway essential for the parasite's survival but absent in humans. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against P. falciparum, offering valuable insights for researchers and professionals involved in antimalarial drug discovery and development.
The MEP Pathway: A Key Parasitic Vulnerability
Plasmodium falciparum relies on the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are vital for various essential cellular processes in the parasite, including protein prenylation, ubiquinone and dolichol biosynthesis, and the synthesis of vitamin E and carotenoids.[2][3] Crucially, humans utilize the distinct mevalonate (B85504) pathway for isoprenoid biosynthesis, making the MEP pathway an attractive and specific target for antimalarial chemotherapy.[4][5] The enzymes of the MEP pathway are localized within the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[1][5]
Core Mechanism of Action: Inhibition of DXP Reductoisomerase (DXR)
The primary molecular target of this compound in P. falciparum is the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, also known as DXR or IspC.[5][6] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a critical step in the MEP pathway.[7][8]
This compound acts as a potent and specific inhibitor of P. falciparum DXR (PfDXR).[7][9] Structural and kinetic studies have revealed the precise mechanism of this inhibition. This compound is a structural analog of the substrate DXP.[10] It functions as a competitive inhibitor with respect to DXP, meaning it binds to the active site of the enzyme and directly competes with the natural substrate.[7][9] Furthermore, this compound exhibits an uncompetitive mode of inhibition with respect to the cofactor NADPH, indicating that it binds to the enzyme-NADPH complex.[7][9][10] This dual inhibitory mechanism contributes to its high potency.
Crystal structure analyses of PfDXR in complex with this compound have provided detailed insights into the molecular interactions.[8][11] The phosphonate (B1237965) group of this compound chelates a divalent metal ion (such as Mg²⁺ or Mn²⁺) in the active site, which is essential for catalysis. The hydroxamate moiety of the inhibitor also forms crucial interactions within the active site, mimicking the binding of the DXP substrate.[8] An interesting finding from metabolic profiling studies suggests a potential secondary, indirect target of this compound. Treatment of P. falciparum with this compound leads to an accumulation of metabolites upstream of DXR and a depletion of downstream products, as expected. However, it also appears to inhibit the downstream enzyme, MEP cytidyltransferase (IspD), though this is thought to be an indirect effect.[12]
Quantitative Data on this compound Activity
The in vitro efficacy of this compound against P. falciparum is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the parasite strain and the assay conditions.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | 3D7 | 819 | [2] |
| This compound | Dd2 | 926 | [2] |
| This compound | K1 (chloroquine-resistant) | 1,347 (1,068-1,625) | [13] |
| This compound | G112 (chloroquine-sensitive) | 786 (737-834) | [13] |
| This compound | HB3 | 82 ng/ml | [5] |
| This compound + Clindamycin (42 ng/ml) | HB3 | 55 ng/ml | [5] |
| This compound + Clindamycin (850 ng/ml) | HB3 | 48 ng/ml | [5] |
Mechanisms of Resistance
Although this compound is not yet widely used in mass drug administration campaigns, resistance has been studied in laboratory settings. The primary mechanism of resistance involves genetic modifications in the drug's target, PfDXR. Specific mutations in the dxr gene can alter the binding affinity of this compound to the enzyme, thereby reducing its inhibitory effect.[14]
Another identified mechanism of this compound resistance in P. falciparum involves a member of the haloacid dehalogenase-like hydrolase (HAD) superfamily, specifically a loss-of-function mutation in HAD2.[15] This suggests that metabolic plasticity and the regulation of metabolic pathways can play a crucial role in the parasite's ability to withstand the effects of this compound.[16]
Experimental Protocols
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
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Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
This compound stock solution
-
96-well microtiter plates
-
SYBR Green I lysis buffer
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Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage P. falciparum-infected RBCs to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Include drug-free wells as negative controls and uninfected RBCs as a background control.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant PfDXR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of PfDXR.
Materials:
-
Purified recombinant PfDXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)
-
This compound stock solution
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well containing assay buffer, PfDXR, and various concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C).
-
Add NADPH to the mixture.
-
Initiate the reaction by adding the substrate, DXP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound's well-defined mechanism of action, targeting the essential and parasite-specific MEP pathway, makes it a valuable tool for antimalarial research and a promising candidate for combination therapies. Its inhibition of PfDXR through a competitive and uncompetitive mechanism highlights the potential for designing even more potent inhibitors. While challenges such as a short plasma half-life and the potential for recrudescence in monotherapy exist, these can be addressed through medicinal chemistry efforts to develop prodrugs with improved pharmacokinetic properties and through strategic combination with other antimalarials, such as clindamycin.[2][6] Understanding the molecular basis of resistance to this compound is crucial for the long-term viability of this class of drugs and for the development of next-generation inhibitors that can overcome potential resistance mechanisms. Continued research into the MEP pathway and its inhibitors will undoubtedly contribute to the arsenal (B13267) of weapons against drug-resistant malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. This compound Resistance in Plasmodium Falciparum - Audrey Odom John [grantome.com]
- 6. Selection of an Aptamer against the Enzyme 1-deoxy-D-xylulose-5-phosphate Reductoisomerase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of N-Acyl and N-Alkoxy this compound Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A second target of the antimalarial and antibacterial agent this compound revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]
- 13. iddo.org [iddo.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. malariaworld.org [malariaworld.org]
The Discovery and Origin of Fosmidomycin from Streptomyces lavendulae: A Technical Guide
Fosmidomycin (B1218577), a phosphonic acid antibiotic with significant antimalarial and antibacterial properties, was first isolated from the fermentation broth of the soil bacterium Streptomyces lavendulae. This technical guide provides an in-depth exploration of its discovery, biosynthesis, and mechanism of action, with a focus on the experimental methodologies that have defined our understanding of this important natural product.
Discovery and Initial Characterization
In 1978, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan first reported the discovery of a new antibiotic, designated FR-31564, from Streptomyces lavendulae.[1][2] At the same time, a related unsaturated derivative, FR-32863 (dehydrothis compound), was also isolated from the same organism.[2] The initial discovery was part of a broader screening program for new antimicrobial agents from actinomycetes.
Subsequent structural elucidation studies, employing techniques common in the late 1970s such as NMR and mass spectrometry, alongside chemical degradation, led to the determination of the structure of FR-31564, which was given the generic name this compound.[3] The initial patent filed by Fujisawa Pharmaceutical Co., Ltd. in 1978 described the synthesis of both this compound and a related compound, FR900098, isolated from Streptomyces rubellomurinus.[1]
Interestingly, more recent research has indicated that under many laboratory fermentation conditions, Streptomyces lavendulae predominantly produces dehydrothis compound, with this compound itself being a minor product or not detected at all.[4] This has led to a re-evaluation of the primary natural product of this organism, although both compounds exhibit similar biological activities.
Fermentation and Isolation
The production of this compound and its derivatives from Streptomyces lavendulae is achieved through submerged fermentation. The following protocol is a generalized representation based on methodologies developed for the production of phosphonate (B1237965) antibiotics from Streptomyces species.
Experimental Protocol: Fermentation and Isolation
-
Inoculum Preparation: A seed culture of Streptomyces lavendulae is prepared by inoculating a suitable liquid medium (e.g., ATCC 172 medium containing dextrose, soluble starch, yeast extract, and N-Z Amine Type A) with spores or a mycelial suspension of the bacterium. The culture is incubated for 3 days at 30°C with shaking.
-
Production Fermentation: The seed culture is then used to inoculate a larger production medium (e.g., ISP4-N medium). The production culture is incubated for 7 days at 30°C with vigorous aeration and agitation.
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Extraction: The active compounds, being polar, are primarily found in the supernatant. The supernatant is lyophilized to a dry powder.
-
Purification:
-
The lyophilized powder is extracted with a suitable solvent such as methanol (B129727) to solubilize the active compounds.
-
The crude extract is then subjected to a series of chromatographic separations. These can include ion-exchange chromatography, followed by adsorption chromatography on materials like activated carbon or silica (B1680970) gel.
-
Final purification is often achieved by further chromatographic steps, such as gel filtration or preparative high-performance liquid chromatography (HPLC), to yield pure this compound or dehydrothis compound.
-
Mechanism of Action: Inhibition of the MEP Pathway
This compound's antimicrobial activity stems from its specific inhibition of the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis.[5] This pathway is essential for the survival of many pathogenic bacteria, including Gram-negative bacteria and the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drugs.
The key enzyme inhibited by this compound is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC.[3] DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound acts as a competitive inhibitor of DXR with respect to its substrate, DXP. Its structure mimics the transition state of the DXR-catalyzed reaction. The hydroxamic acid moiety of this compound chelates the divalent metal ion (e.g., Mn²⁺) in the active site of DXR, while the phosphonate group occupies the binding pocket for the phosphate (B84403) of DXP, leading to potent inhibition of the enzyme.[3][5]
Experimental Protocol: DXR Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant DXR enzyme is purified. The substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 25 mM MgCl₂).
-
Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains the buffer, DXR enzyme, NADPH, and varying concentrations of the inhibitor (this compound).
-
Initiation and Measurement: The reaction is initiated by the addition of DXP. The activity of DXR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: The initial reaction velocities are determined at different inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Biosynthesis of Dehydrothis compound in Streptomyces lavendulae
While the complete biosynthetic pathway of this compound in S. lavendulae is not fully elucidated, the pathway for the closely related and more readily produced dehydrothis compound has been characterized. It is notably different from the biosynthesis of FR-900098 in S. rubellomurinus, suggesting a convergent evolutionary path to similar bioactive molecules.
The biosynthesis of dehydrothis compound begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, a common step in the formation of phosphonate natural products. However, the subsequent steps to form the three-carbon backbone of dehydrothis compound involve a unique rearrangement and desaturation, catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD.
Quantitative Bioactivity Data
The following tables summarize the in vitro activity of this compound and dehydrothis compound against various microorganisms and the DXR enzyme.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Dehydrothis compound
| Organism | This compound MIC (µg/mL) | Dehydrothis compound MIC (µg/mL) |
| Escherichia coli K12 | 2.2 | >128 |
| Klebsiella pneumoniae | 64–128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Staphylococcus schleiferi | 0.5–8 | Not Reported |
| Staphylococcus pseudintermedius | 0.5–1 | Not Reported |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: 50% Inhibitory Concentrations (IC₅₀) of this compound and Dehydrothis compound against DXR Enzyme
| Enzyme Source | This compound IC₅₀ (nM) | Dehydrothis compound IC₅₀ (nM) |
| Escherichia coli DXR | 30 | Slightly lower than this compound |
| Plasmodium falciparum DXR | 60 | 90 |
| Klebsiella pneumoniae DXR | 20 | Not Reported |
Conclusion
The discovery of this compound from Streptomyces lavendulae marked the identification of a novel class of antibiotics targeting the essential MEP pathway. While the originally isolated compound, this compound, has been the subject of extensive research, recent findings suggest that its unsaturated analog, dehydrothis compound, may be the primary product of this bacterium under certain conditions. Both compounds exhibit potent inhibitory activity against the DXR enzyme, highlighting the therapeutic potential of this chemical scaffold. The unique biosynthetic pathway leading to dehydrothis compound underscores the diverse strategies employed by microorganisms to produce bioactive secondary metabolites. Further research into the biosynthesis and optimization of this compound and its analogs continues to be a promising avenue for the development of new anti-infective agents.
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on new phosphonic acid antibiotics. III. Isolation and characterization of FR-31564, FR-32863 and FR-33289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of this compound action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC). Implications for the catalytic mechanism and anti-malaria drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Biosynthesis Diverges from Related Phosphonate Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Fosmidomycin: A Technical Guide to the Inhibition of the Non-Mevalonate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids are a vast and diverse class of organic molecules essential for the survival of virtually all organisms. While humans synthesize isoprenoid precursors via the mevalonate (B85504) (MVA) pathway, many pathogenic bacteria, protozoan parasites like Plasmodium falciparum (the causative agent of malaria), and plants utilize a distinct metabolic route: the non-mevalonate, or 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP), pathway.[1][2][3][4][5] This metabolic divergence presents a prime opportunity for the development of selective anti-infective agents. Fosmidomycin (B1218577), a phosphonic acid antibiotic, is a potent and specific inhibitor of this pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[6][7][8][9] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity.
The Non-Mevalonate (MEP) Pathway: A Key Anti-infective Target
The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from the central metabolites pyruvate (B1213749) and glyceraldehyde 3-phosphate.[4][5][10] This seven-step enzymatic cascade is essential for the production of vital molecules in pathogens, including quinones for electron transport, carotenoids, and prenyl groups for post-translational protein modification.[4][5] Its absence in humans makes every enzyme in this pathway an attractive target for antimicrobial drug development, as inhibitors are expected to have high selectivity and low target-related toxicity.[2][11]
The second enzyme in the pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), catalyzes the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[4][7][12][13] This step is considered a rate-limiting step in the pathway, making DXR a critical control point and a validated drug target.[5][10][12]
References
- 1. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Five Questions about Non-Mevalonate Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound monotherapy and combination therapy with clindamycin in the treatment of multidrug resistant falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase as target for anti Toxoplasma gondii agents: crystal structure, biochemical characterization and biological evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide: 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) as the Target of Fosmidomycin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of drug-resistant pathogens presents a formidable challenge to global health. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis, essential in many bacteria, protozoa, and plants but absent in humans, offers a promising avenue for the development of novel antimicrobial agents.[1][2] This technical guide focuses on a key enzyme in this pathway, 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR), and its potent inhibitor, Fosmidomycin (B1218577). DXR catalyzes the first committed step in the MEP pathway, making it an attractive target for therapeutic intervention.[1][3] this compound, a natural phosphonic acid antibiotic, acts as a slow, tight-binding competitive inhibitor of DXR, exhibiting broad-spectrum activity against various pathogens, including the malaria parasite Plasmodium falciparum and Gram-negative bacteria like Escherichia coli.[2][4] This document provides a comprehensive overview of the DXR target, the mechanism of this compound inhibition, relevant quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows.
Introduction: The Non-Mevalonate (MEP) Pathway and the Significance of DXR
Isoprenoids are a vast and diverse class of organic molecules essential for various cellular functions, including the formation of cell membranes, hormones, and photosynthetic pigments.[5] While humans synthesize isoprenoid precursors via the mevalonate (B85504) (MVA) pathway, many pathogenic organisms, including bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, utilize the distinct non-mevalonate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway.[2][6][7] This metabolic divergence provides a therapeutic window for the development of selective inhibitors that target the MEP pathway without affecting the host.
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[8] The second and rate-limiting step is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[3][9] DXR converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a two-step process involving an intramolecular rearrangement and an NADPH-dependent reduction.[3][10][11] The essentiality of DXR for the survival of these pathogens makes it a prime target for antimicrobial drug discovery.[12]
This compound: A Potent Inhibitor of DXR
This compound is a natural antibiotic that has demonstrated significant inhibitory activity against DXR.[13] It acts as a competitive inhibitor with respect to the substrate, DXP, and an uncompetitive inhibitor with respect to the cofactor, NADPH.[2][14] Structural studies of the DXR-Fosmidomycin-NADPH complex have revealed that this compound binds to the active site of DXR, mimicking the substrate DXP.[15][16] The hydroxamate moiety of this compound chelates a divalent metal ion (typically Mg²⁺ or Mn²⁺) in the active site, which is crucial for its inhibitory activity.[15] This binding induces a conformational change in the enzyme, leading to a "closed" and tight-binding state.[4]
Quantitative Data
Kinetic Parameters of DXR
The following table summarizes the kinetic parameters for DXR from different organisms. These values can vary depending on the specific assay conditions.
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli | DXP | 150 ± 22 | 12 ± 0.3 (µmol/min/mg) | - |
| Plasmodium falciparum | DXP | - | - | - |
Inhibition Constants (Ki) for this compound
The inhibitory potency of this compound against DXR is quantified by its inhibition constant (Ki).
| Organism | Ki (nM) | Inhibition Type |
| Escherichia coli | 38 | Mixed (Competitive and Non-competitive) |
| Zymomonas mobilis | 600 | Competitive |
Source:[18]
In Vitro Efficacy of this compound (IC50/MIC)
The following table presents the in vitro efficacy of this compound against various pathogens.
| Pathogen | Strain | Assay | Value | Units |
| Plasmodium falciparum | - | Growth Inhibition | 0.81 | µM |
| Plasmodium falciparum | - | DXR Inhibition | 0.034 | µM |
| Escherichia coli | K12 | MIC | 12.5 | µM |
| Escherichia coli | Wild Type | DXR Inhibition (IC50) | 0.03 | µM |
| Recombinant Dxr-S222T | - | DXR Inhibition (IC50) | 1,100 | nM |
| Recombinant Wild-Type Dxr | - | DXR Inhibition (IC50) | 34 | nM |
Experimental Protocols
DXR Enzyme Activity Assay
This protocol describes a common method for measuring DXR activity by monitoring the oxidation of NADPH spectrophotometrically.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
MgCl₂ (or another divalent cation like MnCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and NADPH in a microplate well or a cuvette.
-
Add the purified DXR enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the DXP substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
This protocol is based on descriptions found in[14][19].
DXR Inhibitor Screening Assay
This protocol outlines a high-throughput screening method to identify potential DXR inhibitors.
Materials:
-
Same as the DXR Enzyme Activity Assay
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., this compound)
-
Multi-well microplates
Procedure:
-
In the wells of a microplate, add the assay buffer, MgCl₂, NADPH, and the DXR enzyme.
-
Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor (positive control) and wells with only the solvent (negative control).
-
Pre-incubate the enzyme with the test compounds for a defined period.
-
Initiate the reaction by adding DXP to all wells simultaneously using a multi-channel pipette.
-
Monitor the reaction kinetics as described in the DXR Enzyme Activity Assay.
-
The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the negative control.
-
For compounds showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.
This protocol is a generalized procedure based on principles of enzyme inhibitor screening assays.[20]
Visualizations
The Non-Mevalonate (MEP) Pathway
References
- 1. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - The non-mevalonate MEP pathway of isoprenoid biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. rcsb.org [rcsb.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEPicides: α,β-Unsaturated this compound Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of 1-deoxy-d-xylulose 5-phosphate reductoisomerase in a quaternary complex with a magnesium ion, NADPH and the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inis.iaea.org [inis.iaea.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 20. MEP Synthase (DXR) Enzyme Inhibitor Screen - Echelon Biosciences [echelon-inc.com]
Structural Analogs of Fosmidomycin: A Technical Guide to Their Properties and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin (B1218577) is a natural phosphonic acid antibiotic that inhibits the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, and apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, making its enzymes attractive targets for the development of selective antimicrobial agents.[1]
This compound's primary target is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound acts as a competitive inhibitor of DXR, mimicking the substrate DOXP.[1] Despite its promise, this compound exhibits suboptimal pharmacokinetic properties, including poor oral bioavailability and a short in vivo half-life, which has limited its clinical utility.[3] This has spurred extensive research into the design and synthesis of structural analogs with improved potency, metabolic stability, and cell permeability.
This technical guide provides an in-depth overview of the major classes of this compound analogs, their basic properties, and the experimental methodologies used for their evaluation.
Mechanism of Action: The MEP Pathway
The MEP pathway is a critical metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR is the second and rate-limiting enzyme in this pathway. This compound and its analogs act by binding to the active site of DXR, preventing the natural substrate from binding and thereby halting the entire downstream pathway, leading to parasite or bacterial death.
References
Early Investigations into the Antibacterial Profile of Fosmidomycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin, a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae, emerged in the late 1970s and early 1980s as a novel antibacterial agent. Its unique mechanism of action, targeting the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, set it apart from other antibiotics of its time and continues to be a subject of interest in the face of rising antimicrobial resistance. This technical guide provides an in-depth look at the early studies that defined the antibacterial spectrum of this compound, offering a compilation of quantitative data, detailed experimental methodologies from the era, and visualizations of its mechanism and the workflows used to characterize it.
Core Findings from Early In Vitro Studies
Initial research on this compound (also known by its initial designation, FR-31564) quickly established its potent activity primarily against a range of Gram-negative bacteria. Conversely, most Gram-positive bacteria and anaerobic species showed limited susceptibility.
Quantitative Antibacterial Spectrum of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The following table summarizes the MIC values for this compound against various bacterial species as reported in early publications. It is important to note that these early studies frequently highlighted the significant influence of culture media on the observed MIC values, with nutrient agar (B569324) often yielding lower MICs compared to Mueller-Hinton agar. Furthermore, the addition of substances like glucose-6-phosphate or blood was shown to enhance the in vitro activity of this compound against certain bacteria.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Escherichia coli | Negative | 0.5 - 16 | Highly susceptible |
| Klebsiella pneumoniae | Negative | 1 - 32 | Generally susceptible |
| Pseudomonas aeruginosa | Negative | 1 - 128 | Susceptibility varies; some strains are highly susceptible |
| Enterobacter cloacae | Negative | 1 - 32 | Susceptible |
| Proteus vulgaris | Negative | 1 - 16 | Susceptible |
| Citrobacter freundii | Negative | 1 - 16 | Susceptible |
| Serratia marcescens | Negative | >128 | Generally resistant |
| Bacillus anthracis (vaccinal strains) | Positive | 1 - 8 | Susceptible |
| Listeria monocytogenes | Positive | 16 - 64 | Moderately susceptible |
| Yersinia spp. | Negative | 16 - 64 | Moderately susceptible |
| Burkholderia spp. | Negative | 16 - 64 | Moderately susceptible |
| Staphylococcus aureus | Positive | >128 | Generally resistant |
| Enteric bacteria (various) | Negative | 128 - 512 | Often resistant |
| Mycobacterium spp. | N/A | >128 | Resistant |
| Corynebacterium spp. | Positive | >128 | Resistant |
| Campylobacter spp. | Negative | >128 | Resistant |
Mechanism of Action: Inhibition of the Non-Mevalonate Pathway
This compound's antibacterial activity stems from its specific inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme is a critical component of the non-mevalonate, or MEP, pathway for isoprenoid biosynthesis. Isoprenoids are essential for various cellular functions, including the formation of cell membranes and electron transport chains. Since humans utilize the mevalonate (B85504) pathway for isoprenoid synthesis, the MEP pathway represents an attractive target for antimicrobial agents with selective toxicity.
Experimental Protocols from Early Studies
Agar Dilution Method
The agar dilution method was a common technique used in the initial evaluation of this compound's antibacterial spectrum.
-
Preparation of this compound Stock Solution : A stock solution of this compound sodium salt was prepared in sterile distilled water or a suitable buffer to a high concentration (e.g., 1000 µg/mL).
-
Preparation of Agar Plates with Antibiotic :
-
Nutrient Agar or Mueller-Hinton Agar was prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
The molten agar was cooled to 45-50°C in a water bath.
-
Serial twofold dilutions of the this compound stock solution were prepared.
-
A specific volume of each antibiotic dilution was added to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).
-
The agar-antibiotic mixtures were poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.
-
-
Inoculum Preparation :
-
Bacterial strains to be tested were grown in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
The overnight cultures were diluted in sterile saline or broth to achieve a standardized turbidity, often corresponding to a specific cell density (e.g., 10^7 to 10^8 CFU/mL). This was sometimes further diluted to deliver a final inoculum of approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation of Plates :
-
The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates. This was typically done using a multipoint inoculator that delivers a small, defined volume of each bacterial suspension to a specific location on the plate.
-
-
Incubation : The inoculated plates were incubated at 37°C for 18-24 hours under aerobic conditions.
-
Determination of MIC : The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.
Logical Categorization of Bacterial Susceptibility
Based on the MIC data from early studies, the antibacterial spectrum of this compound can be logically categorized as follows:
Conclusion
The early investigations into the antibacterial spectrum of this compound laid a crucial foundation for understanding its potential as a therapeutic agent. These studies clearly defined its primary activity against Gram-negative bacteria and elucidated its novel mechanism of action targeting the non-mevalonate pathway. While its development as a broad-spectrum antibacterial was not pursued extensively at the time, its unique mode of action has led to its reconsideration as an antimalarial agent and a candidate for combination therapies against multidrug-resistant bacteria. The data and methodologies from these seminal studies remain a valuable resource for researchers in the ongoing quest for new and effective antimicrobial drugs.
The Crucial Role of the Phosphonate Group in Fosmidomycin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmidomycin, a potent natural phosphonate (B1237965) antibiotic, exerts its antimicrobial and antimalarial effects by inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for many pathogens, including Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive drug target. The phosphonate moiety of this compound is fundamental to its inhibitory activity, serving as a critical anchor that mimics the natural substrate and dictates the molecule's interaction with the enzyme's active site. This technical guide provides an in-depth analysis of the phosphonate group's role, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: The MEP Pathway and the Rise of this compound
Isoprenoids are a vast and diverse class of natural products essential for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification. While humans synthesize isoprenoid precursors via the mevalonate (B85504) pathway, many bacteria, parasites, and plants utilize the MEP pathway.[1] The second and committed step in this pathway is the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a reaction catalyzed by DXP reductoisomerase (DXR, also known as IspC).[1]
This compound, and its acetylated analog FR-900098, are potent inhibitors of DXR.[2] Their clinical potential, particularly in combination therapies for malaria, has been explored in several trials.[1] A deep understanding of the structure-activity relationships (SAR) of these inhibitors is paramount for the development of new and more effective anti-infective agents. Central to this understanding is the indispensable role of the phosphonate group.
The Phosphonate Moiety: A Molecular Anchor and Substrate Mimic
The phosphonate group of this compound is a bioisostere of the phosphate (B84403) group of the natural substrate, DXP. This chemical mimicry is the cornerstone of its inhibitory mechanism.
2.1. Binding and Interaction with the DXR Active Site
Crystallographic studies of DXR in complex with this compound have revealed the precise interactions that anchor the inhibitor within the active site. The dianionic phosphonate group forms a network of hydrogen bonds with several key amino acid residues, effectively locking the inhibitor in place. This tight binding is a primary contributor to this compound's potent inhibitory activity.[3]
2.2. Indispensability for Activity: Insights from Analogs
Numerous studies involving the synthesis and evaluation of this compound analogs have unequivocally demonstrated the critical nature of the phosphonate group. Replacement of the phosphonate with other functional groups, such as carboxylates or sulfinates, or even its esterification, consistently leads to a dramatic reduction or complete loss of inhibitory activity against DXR.[4] This underscores the stringent structural and electronic requirements of the DXP-binding pocket of the enzyme.
Data Presentation: Quantitative Analysis of this compound and Its Analogs
The following tables summarize the inhibitory activities of this compound and various analogs with modifications to the phosphonate group against DXR from different organisms, as well as their whole-cell activities (Minimum Inhibitory Concentration, MIC).
| Compound/Analog | Modification of Phosphonate Group | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | - | P. falciparum DXR | 0.034 | [2] |
| E. coli DXR | 0.03 | [3] | ||
| Y. pestis DXR | 0.71 | [5] | ||
| FR-900098 | - (N-acetylated) | P. falciparum DXR | 0.024 | [2] |
| Y. pestis DXR | 0.23 | [5] | ||
| α,β-Unsaturated this compound (12a) | Unsaturation in linker | P. falciparum DXR | 0.019 | [2] |
| Catechol Analog (7a) | Hydroxamate replaced | E. coli DXR | 24.8 | [4] |
| Catechol Analog (7b) | Hydroxamate replaced | E. coli DXR | 4.5 | [4] |
| N-alkoxyaryl FR900098 analog (6l) | Lipophilic N-alkoxyaryl group | P. falciparum DXR | 0.11 | [6] |
| N-alkoxyaryl FR900098 analog (6n) | Lipophilic N-alkoxyaryl group | P. falciparum DXR | 0.47 | [6] |
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | E. coli K12 | 12.5 µM | [3] |
| α,β-Unsaturated this compound Prodrug (18a) | P. falciparum | 13 nM (IC50) | [2] |
| FR-900098 Prodrug (3) | P. falciparum | 18.3 nM (IC50) | [2] |
| N-alkoxyaryl FR900098 analog prodrug (7l) | P. falciparum | 0.37 µM (IC50) | [6] |
Experimental Protocols
4.1. DXP Reductoisomerase (DXR) Inhibition Assay (Spectrophotometric)
This continuous-enzyme assay determines the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare the Assay Mixture: In each well of the microplate, prepare the assay mixture containing the assay buffer, DXR enzyme (e.g., 0.86 µM for P. falciparum DXR), and NADPH (e.g., 150 µM).
-
Pre-incubation with Inhibitor: Add the test compound at various concentrations to the assay mixture and pre-incubate for a defined period to allow for binding to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate DXP (e.g., 144 µM).
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The rate of NADPH oxidation is directly proportional to DXR activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
-
4.2. Crystallization of DXR-Fosmidomycin Complex
Obtaining high-resolution crystal structures of DXR in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.
General Methodology (Vapor Diffusion):
-
Protein Purification: Overexpress and purify recombinant DXR to homogeneity.
-
Complex Formation: Incubate the purified DXR with a molar excess of this compound and the cofactor NADPH.
-
Crystallization Screening: Use a high-throughput screening approach with various commercially available or custom-made crystallization screens to identify initial crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[7]
-
A small drop containing the protein-inhibitor complex is mixed with the crystallization solution and equilibrated against a larger reservoir of the same solution.
-
Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the protein and precipitant in the drop, which can lead to crystal formation.
-
-
Crystal Optimization: Refine the initial crystallization conditions by systematically varying parameters such as precipitant concentration, pH, temperature, and additives to obtain large, well-diffracting crystals.
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the DXR-Fosmidomycin complex to high resolution.
-
Visualizing the Molecular Landscape
5.1. The MEP Pathway
Caption: The non-mevalonate (MEP) pathway, highlighting the inhibition of DXR by this compound.
5.2. Experimental Workflow for DXR Inhibition Assay
Caption: A typical workflow for determining the IC50 of a DXR inhibitor.
5.3. The Phosphonate Group's Central Role in Binding
Caption: The relationship of this compound's phosphonate group to its binding and substrate mimicry.
Conclusion and Future Directions
The phosphonate group is an immutable cornerstone of this compound's inhibitory activity against DXR. Its ability to mimic the substrate's phosphate group and form extensive hydrogen bonds within the enzyme's active site is fundamental to its potency. While the polarity of the phosphonate group presents challenges for cell permeability, leading to the exploration of prodrug strategies, its direct interaction with the target enzyme remains a critical determinant of efficacy. Future drug design efforts aimed at developing novel DXR inhibitors must consider the essential role of this functional group. Strategies may involve the design of novel bioisosteres that retain the key interactions of the phosphonate while offering improved pharmacokinetic properties. A continued focus on high-resolution structural studies of DXR in complex with new inhibitors will be invaluable in guiding these efforts and ultimately in the development of next-generation anti-infective agents targeting the MEP pathway.
References
- 1. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEPicides: α,β-Unsaturated this compound Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Initial In Vitro Studies of Fosmidomycin Against Apicomplexan Parasites
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for significant global diseases such as malaria (Plasmodium), babesiosis (Babesia), and toxoplasmosis (Toxoplasma gondii). The urgent need for novel antiparasitic drugs is driven by the rise of resistance to existing therapies. A promising target for chemotherapeutic intervention is the non-mevalonate, or 1-deoxy-D-xylulose 5-phosphate (DOXP), pathway for isoprenoid biosynthesis. This metabolic pathway is essential for most apicomplexan parasites but is absent in their human hosts, offering a distinct therapeutic window. Fosmidomycin (B1218577), a phosphonic acid antibiotic, is a specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway. This guide provides a comprehensive technical overview of the foundational in vitro studies of this compound against various apicomplexan parasites, detailing its mechanism of action, differential efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the Non-Mevalonate (MEP) Pathway
Apicomplexan parasites, with the notable exception of Cryptosporidium, possess a relict plastid organelle known as the apicoplast.[1][2] This organelle houses the non-mevalonate (also known as the MEP) pathway, which is responsible for synthesizing the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] These precursors are vital for the synthesis of molecules essential for membrane structure, cellular respiration, and signaling.[5]
This compound acts as a potent and specific inhibitor of the second enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, or IspC).[3][6][7] By blocking this step, this compound starves the parasite of essential isoprenoids, leading to growth inhibition and death.[8][9] The absence of the MEP pathway in humans makes DXR an attractive drug target with an expected low host toxicity.[10]
Quantitative Data: In Vitro Efficacy of this compound
Initial studies revealed a significant variation in the susceptibility of different apicomplexan parasites to this compound. While highly effective against parasites that reside in red blood cells, such as Plasmodium and Babesia, it shows poor activity against others like Toxoplasma gondii.[1]
| Parasite Species | Host Cell | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference(s) |
| Plasmodium falciparum | Erythrocyte | 0.4 - 1.2 | - | [1][11] |
| 0.81 | - | [9][10] | ||
| Babesia microti | Erythrocyte | 4.63 ± 0.12 | - | [5][12] |
| Babesia bovis | Erythrocyte | 3.0 - 4.0 | - | [1] |
| - | 0.88 | [13] | ||
| Babesia bigemina | Erythrocyte | 2.4 | - | [5] |
| - | 0.55 | [13] | ||
| Toxoplasma gondii | Nucleated Cells | > 100 | - | [1] |
| (Engineered with GlpT) | 1.3 - 2.6 | - | [1] | |
| Eimeria tenella | Epithelial Cells | High (Poor Efficacy) | - | [9][10] |
| Cryptosporidium parvum | Epithelial Cells | Ineffective | - | [2][10] |
High Susceptibility in Plasmodium and Babesia
In vitro studies consistently demonstrate that this compound effectively inhibits the growth of intraerythrocytic parasites. For Plasmodium falciparum, the causative agent of the most severe form of malaria, IC₅₀ values are typically in the sub-micromolar to low micromolar range.[1][9][10][11] Similarly, various Babesia species, which also infect red blood cells, are susceptible to this compound, albeit with slightly higher IC₅₀ values compared to Plasmodium.[1][5][13] This efficacy is attributed to the parasites' reliance on the MEP pathway and the presence of transport mechanisms that allow this compound to cross multiple membranes to reach the apicoplast.[10][14]
Resistance in Toxoplasma, Eimeria, and Cryptosporidium
The lack of this compound activity against Toxoplasma gondii and Eimeria is not due to insensitivity of the target DXR enzyme.[9][10] Instead, the primary barrier is the parasite's plasma membrane, which is largely impermeable to the highly charged this compound molecule.[1][15] This was elegantly demonstrated in studies where engineering T. gondii to express a bacterial glycerol-3-phosphate transporter (GlpT) rendered the parasite susceptible to the drug, reducing the IC₅₀ by over 100-fold.[1][8]
Cryptosporidium species are inherently resistant because they lack an apicoplast and, consequently, the entire MEP pathway, making them completely unaffected by this compound.[2][10]
Experimental Protocols
The following sections detail the methodologies commonly employed in the initial in vitro assessment of this compound against apicomplexan parasites.
In Vitro Parasite Culture
-
Plasmodium falciparum : Asexual intraerythrocytic stages are maintained in continuous culture using human O+ erythrocytes as host cells.[7] The culture medium is typically RPMI 1640 supplemented with 10% human serum and 25 mM HEPES.[7] Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% O₂, 3% CO₂, and 92% N₂).[7]
-
Babesia species : Babesia parasites are cultured in vitro in bovine or human erythrocytes suspended in a culture medium such as M199 or GIT, often supplemented with bovine serum.[13] Cultures are maintained under similar temperature and atmospheric conditions as P. falciparum.
Protocol for In Vitro Drug Susceptibility Assay
This protocol outlines the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound.
-
Preparation : Synchronized parasite cultures (typically at the ring stage for Plasmodium) are diluted to a starting parasitemia of ~0.5-1% in a 2% hematocrit suspension.
-
Drug Dilution : A stock solution of this compound is prepared in a complete culture medium and serially diluted across a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 µM to 500 µM).[5]
-
Incubation : 200 µL of the parasite suspension is added to each well of the drug-containing plate. Control wells with no drug are included. The plate is incubated for 48-72 hours under standard culture conditions.[5]
-
Growth Assessment : Parasite growth is quantified. Common methods include:
-
Microscopy : Preparing Giemsa-stained thin blood smears from each well and counting the percentage of parasitized erythrocytes out of ~1000 total cells.[5][13]
-
Fluorometric/Colorimetric Assays : Using DNA-intercalating dyes (e.g., SYBR Green) or enzymatic assays (e.g., lactate (B86563) dehydrogenase) that correlate with parasite biomass.
-
-
Data Analysis : The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells. The IC₅₀ value is determined by plotting the inhibition data against the log of the drug concentration and fitting it to a sigmoidal dose-response curve.
References
- 1. Apicoplast isoprenoid precursor synthesis and the molecular basis of this compound resistance in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoid metabolism in apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of this compound Against Babesia microti in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenoid metabolism in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Effects of this compound Against Babesia microti in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Uptake into Plasmodium and Babesia-Infected Erythrocytes Is Facilitated by Parasite-Induced New Permeability Pathways | PLOS One [journals.plos.org]
- 15. Apicoplast isoprenoid precursor synthesis and the molecular basis of this compound resistance in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Fosmidomycin against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin (B1218577) is an antimalarial compound that targets the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum.[1][2] This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for drug development.[3][4] This document provides detailed protocols for the in vitro susceptibility testing of P. falciparum to this compound, utilizing standardized parasite culture techniques and common assay methodologies.
Mechanism of Action of this compound
This compound specifically inhibits the DOXP reductoisomerase enzyme, which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in the apicoplast of P. falciparum.[4][5] This inhibition blocks the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular functions, including protein prenylation, ubiquinone biosynthesis, and dolichol formation.[6] The disruption of this pathway ultimately leads to parasite death.
Experimental Protocols
Plasmodium falciparum Culture Maintenance
This protocol is adapted from the standard methods described by Trager and Jensen.[7]
Materials and Reagents:
-
P. falciparum strain (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (blood type O+)
-
Complete RPMI (cRPMI) medium:
-
RPMI 1640 with L-glutamine and HEPES
-
10% heat-inactivated human serum (or 0.5% Albumax I)
-
25 mM Sodium Bicarbonate
-
50 µg/mL Gentamicin
-
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Giemsa stain
Procedure:
-
Maintain parasite cultures in sterile flasks at a 5% hematocrit in cRPMI medium.
-
Incubate at 37°C in a humidified incubator with the specified gas mixture.
-
Change the medium daily to provide fresh nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5%, sub-culture by diluting the infected erythrocytes with fresh, uninfected erythrocytes and cRPMI to a parasitemia of 0.5-1%.[8]
Synchronization of Parasite Culture
For accurate and reproducible results, it is crucial to use a synchronized parasite culture, typically at the ring stage.
Materials and Reagents:
-
Asynchronous P. falciparum culture with a parasitemia of 3-5%
-
5% (w/v) D-sorbitol solution, sterile
-
cRPMI medium
-
37°C water bath or incubator
Procedure:
-
Pellet the infected erythrocytes from the culture by centrifugation at 800 x g for 5 minutes.
-
Remove the supernatant and resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate the suspension for 10 minutes at 37°C. This selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).[5]
-
Centrifuge at 800 x g for 5 minutes, discard the supernatant, and wash the pellet of ring-stage infected erythrocytes twice with cRPMI.
-
Resuspend the synchronized ring-stage parasites in fresh cRPMI with uninfected erythrocytes to the desired hematocrit and parasitemia for the assay.[3]
In Vitro Drug Susceptibility Assay: SYBR Green I Method
This non-radioactive method measures the proliferation of parasites by quantifying the amount of parasite DNA.[9][10]
Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture
-
This compound stock solution (dissolved in sterile water or culture medium)
-
96-well black, flat-bottom microplates
-
SYBR Green I lysis buffer:
-
20 mM Tris-HCl (pH 7.5)
-
5 mM EDTA
-
0.008% (w/v) Saponin
-
0.08% (v/v) Triton X-100
-
2x SYBR Green I dye
-
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of this compound in cRPMI in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the assay plate.
-
Add 100 µL of the appropriate this compound dilution to each well. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Incubate the plate for 72 hours at 37°C under the standard gas mixture.[11]
-
After incubation, freeze the plate at -20°C or -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1-3 hours at room temperature in the dark.[12]
-
Read the fluorescence using a plate reader.
In Vitro Drug Susceptibility Assay: Parasite Lactate (B86563) Dehydrogenase (pLDH) Method
This colorimetric assay measures the activity of the parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.[1][2]
Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture
-
This compound stock solution
-
96-well microplates
-
Malstat Reagent:
-
115.7 mM Lithium L-lactate
-
30.27 mM Tris buffer
-
0.62 mM 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD)
-
0.11% (v/v) Triton X-100
-
Adjust to pH 9.0
-
-
NBT/PES solution:
-
1.96 mM Nitro blue tetrazolium (NBT)
-
0.24 mM Phenazine ethosulfate (PES)
-
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare and incubate the 96-well plate with parasites and this compound dilutions as described in the SYBR Green I method (steps 1-4).
-
After the 72-hour incubation, lyse the cells by freeze-thawing the plate.[2]
-
In a separate plate, add 100 µL of Malstat reagent to each well.
-
Add 25 µL of the NBT/PES solution to the Malstat reagent.
-
Transfer 20 µL of the hemolyzed culture from the drug plate to the corresponding wells of the plate containing the assay reagents.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the absorbance at 650 nm using a spectrophotometer.
References
- 1. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Fosmidomycin against E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin is a phosphonic acid antibiotic that exhibits bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli. Its mechanism of action involves the inhibition of the non-mevalonate pathway (MEP) for isoprenoid biosynthesis, a critical metabolic pathway in many pathogens but absent in humans, making it an attractive target for antimicrobial drug development.[1][2] Specifically, this compound targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes a key step in this pathway.[1][3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli using the broth microdilution method, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the DXR enzyme in the MEP pathway. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for the biosynthesis of isoprenoids. Isoprenoids are a large and diverse class of organic molecules involved in various vital cellular functions, including cell wall biosynthesis, electron transport, and protein modification. By blocking the DXR enzyme, this compound effectively halts the production of these essential molecules, leading to bacterial cell death.
Below is a diagram illustrating the non-mevalonate (MEP) pathway and the inhibitory action of this compound.
Experimental Protocols
Determining the MIC of this compound using Broth Microdilution
The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.[3][5][6] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Escherichia coli strain (e.g., ATCC 25922 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare aliquots and store them at -20°C or lower until use.
-
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations. The final concentrations in the microtiter plate wells should typically range from 0.06 µg/mL to 128 µg/mL or higher, depending on the expected susceptibility of the E. coli strain.
-
Prepare a sufficient volume of each concentration to dispense 50 µL into the appropriate wells of the 96-well plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the E. coli strain.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, dispense 50 µL of the appropriate this compound working solution into each well of the 96-well plate, starting with the lowest concentration and moving to the highest.
-
Dispense 50 µL of the diluted bacterial inoculum into each well, bringing the total volume to 100 µL.
-
Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting the Results:
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[7]
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which there is a significant reduction in OD compared to the growth control.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.
Data Presentation
Quantitative data from MIC testing should be summarized in a clear and structured table. This allows for easy comparison of results across different strains or experimental conditions. While specific MIC values for this compound against various E. coli strains are not as extensively published as for other antibiotics, a representative table of expected MICs for the related antibiotic Fosfomycin is provided below for reference. It is crucial to experimentally determine the MIC for this compound for the specific strains under investigation.
Table 1: Representative MIC Distribution for Fosfomycin against E. coli
| E. coli Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Clinical Isolates (General) | 0.25 | 32 | ≤0.06 - >256 |
| ESBL-producing Isolates | 0.5 | 64 | ≤0.06 - >256 |
| Urinary Tract Infection Isolates | 0.25 | 4 | ≤0.06 - 128 |
Note: Data presented here is for Fosfomycin and serves as an example. Actual MIC values for this compound must be determined experimentally. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Interpretation of MIC Results:
The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As of the latest updates, specific breakpoints for this compound against E. coli have not been formally established by these organizations. However, for Fosfomycin, the CLSI has set the following breakpoints for uncomplicated urinary tract infections caused by E. coli:
-
Susceptible: ≤64 µg/mL
-
Intermediate: 128 µg/mL
-
Resistant: ≥256 µg/mL
These values for a related compound can provide a preliminary context for interpreting experimentally determined this compound MICs, but should not be used for clinical decision-making without specific validation.
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental step in the evaluation of a novel antimicrobial agent. The broth microdilution method provides a reliable and reproducible means of assessing the in vitro activity of this compound against E. coli. By understanding its mechanism of action and adhering to standardized protocols, researchers can generate high-quality data to support the development of new therapeutic strategies targeting the essential MEP pathway in pathogenic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Fosmidomycin in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin is a phosphonic acid antibiotic that acts as a potent inhibitor of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for antimicrobial drug development.[1][3] this compound specifically targets and inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[1][2] These application notes provide detailed protocols for the in vivo efficacy testing of this compound in a murine malaria model and discuss its application in the context of tuberculosis research.
Mechanism of Action: The Non-Mevalonate (MEP) Pathway
This compound's efficacy stems from its targeted inhibition of the MEP pathway, which is responsible for synthesizing the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are vital for various cellular functions in susceptible pathogens.
References
Application Notes and Protocols for Fosmidomycin and Clindamycin Combination Therapy in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and study of fosmidomycin (B1218577) and clindamycin (B1669177) combination therapy in the context of malaria research. It includes detailed summaries of clinical trial data, experimental protocols for in vitro and in vivo evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
The combination of this compound and clindamycin represents a promising therapeutic strategy against Plasmodium falciparum malaria. This combination targets the essential apicoplast organelle of the parasite through two distinct mechanisms, offering a synergistic effect and a potential alternative to artemisinin-based combination therapies (ACTs), particularly in the face of emerging drug resistance.[1] this compound inhibits the non-mevalonate pathway of isoprenoid biosynthesis, a crucial metabolic route for the parasite that is absent in humans.[2] Clindamycin, a lincosamide antibiotic, is thought to disrupt protein synthesis within the apicoplast.[2] Clinical studies have demonstrated that this combination is generally well-tolerated and effective in treating uncomplicated falciparum malaria, especially in pediatric populations.[3][4]
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound-clindamycin combination therapy.
Table 1: Efficacy of this compound-Clindamycin Combination Therapy in Pediatric Patients with Uncomplicated P. falciparum Malaria
| Study Population & Location | Dosing Regimen (this compound + Clindamycin) | Treatment Duration | Day 14 Cure Rate | Day 28 Cure Rate (PCR-corrected) | Reference |
| Children (7-14 years), Gabon | 30 mg/kg + 10 mg/kg, every 12h | 5 days | 100% (10/10) | - | [5] |
| 4 days | 100% (10/10) | - | [5] | ||
| 3 days | 100% (10/10) | 90% | [3][5] | ||
| 2 days | 100% (10/10) | - | [5] | ||
| 1 day | 50% (5/10) | - | [5] | ||
| Children (1-14 years), Gabon | 30 mg/kg + 10 mg/kg, every 12h | 3 days | 100% (49/49) | 89% (42/47) | [3][4] |
| Children (<3 years), Mozambique | 30 mg/kg + 10 mg/kg, every 12h | 3 days | 94.6% (35/37) | 45.9% (17/37) | [6][7] |
| Children (7-14 years), Gabon | 30 mg/kg + 5 mg/kg, every 12h | 5 days | 100% | 100% | [8][9] |
Table 2: Parasite and Fever Clearance Times with this compound-Clindamycin Combination Therapy
| Study Population & Location | Dosing Regimen (this compound + Clindamycin) | Median Parasite Clearance Time (hours) | Median Fever Clearance Time (hours) | Reference |
| Children (1-14 years), Gabon | 30 mg/kg + 10 mg/kg, every 12h for 3 days | 42 | 38 | [3][4] |
| Children (<3 years), Mozambique | 30 mg/kg + 10 mg/kg, every 12h for 3 days | 72 | 12 | [7] |
| Children (7-14 years), Gabon | 30 mg/kg + 5 mg/kg, every 12h for 5 days | 18 | - | [8][9] |
Table 3: Common Adverse Events Reported with this compound-Clindamycin Combination Therapy
| Adverse Event | Frequency in Pediatric Patients (1-14 years) | Reference |
| Neutropenia | 16% (8/51) | [3][4] |
| Fall in Hemoglobin (≥2 g/dl) | 14% (7/51) | [3][4] |
| Diarrhea | Reported, but not quantified | [10] |
| Vomiting | Reported, but not quantified | [10] |
| Dizziness | Reported, but not quantified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the combination therapy and a typical workflow for its evaluation.
Caption: Mechanism of Action of this compound and Clindamycin.
Caption: Experimental Workflow for Drug Combination Evaluation.
Experimental Protocols
In Vitro Susceptibility and Synergy Testing of P. falciparum
This protocol outlines the methodology for assessing the in vitro activity of this compound and clindamycin, both individually and in combination, against P. falciparum.
1. Materials and Reagents:
-
P. falciparum culture (e.g., drug-sensitive 3D7 strain or drug-resistant W2 strain)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
Human erythrocytes (type O+)
-
This compound and clindamycin stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO, and filter-sterilized)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Fluorescence plate reader
2. Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 3-5% hematocrit under the specified gas conditions.[11] Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[12]
-
Drug Plate Preparation: Prepare serial dilutions of this compound and clindamycin in complete medium in a 96-well plate. For synergy testing, prepare a checkerboard matrix of both drugs.
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 1.5% hematocrit in complete medium.[13] Add the parasite suspension to the drug-containing and control wells of the 96-well plate.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.[12]
-
Assay Termination and Lysis: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) for each drug by plotting the fluorescence intensity against the log of the drug concentration. For synergy analysis, use isobologram analysis to determine the fractional inhibitory concentration (FIC) index.
In Vivo Efficacy Evaluation in a Murine Model (4-Day Suppressive Test)
This protocol describes the standard 4-day suppressive test to evaluate the in vivo efficacy of the this compound-clindamycin combination against a rodent malaria parasite, such as Plasmodium berghei.[11]
1. Materials and Reagents:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino or other suitable mouse strain (female, 18-22 g)
-
This compound and clindamycin for oral or parenteral administration
-
Vehicle for drug suspension (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)[11]
-
Chloroquine (as a positive control)
-
Giemsa stain
-
Microscope
2. Procedure:
-
Parasite Inoculation: Infect mice intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells on day 0.[11]
-
Drug Administration: Two to four hours post-infection, administer the first dose of the drug combination, individual drugs, or vehicle control to respective groups of mice (typically 5 mice per group).[11] Continue treatment once daily for four consecutive days (day 0 to day 3).
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia compared to the vehicle control group. Monitor the survival of the mice daily for up to 30 days.
Clinical Trial Protocol for Uncomplicated P. falciparum Malaria
This section provides a generalized protocol for a clinical trial to evaluate the efficacy and safety of this compound-clindamycin in patients with uncomplicated malaria, based on common practices in the field.[14][15]
1. Study Design:
-
A randomized, controlled, open-label or single-blinded trial comparing this compound-clindamycin to a standard-of-care antimalarial therapy.[9]
2. Study Population:
-
Inclusion criteria typically include: age (e.g., 1-14 years), fever or history of fever, microscopically confirmed P. falciparum monoinfection with a specified parasite density range, and informed consent.[15][16]
-
Exclusion criteria often include: signs of severe malaria, severe malnutrition, concomitant febrile illness, history of adverse reactions to study drugs, and recent use of other antimalarials.[6]
3. Treatment Regimen:
-
Administer this compound (e.g., 30 mg/kg) and clindamycin (e.g., 10 mg/kg) orally every 12 hours for a duration of 3 to 5 days.[3][5] Drug administration should be directly observed.
4. Efficacy and Safety Assessments:
-
Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28.[16]
-
Secondary Endpoints:
-
ACPR at other time points (e.g., day 14).
-
Parasite clearance time (time to first of two consecutive negative blood smears).
-
Fever clearance time (time to first of two consecutive temperature readings below 37.5°C).[16]
-
-
Safety Monitoring: Monitor and record all adverse events. Perform laboratory safety assessments (e.g., hematology, biochemistry) at baseline and follow-up visits.
5. Follow-up Schedule:
-
Patients are typically followed up on days 1, 2, 3, 7, 14, 21, and 28 post-treatment initiation.[16] Blood smears for parasite quantification are collected at each visit.
6. Data Analysis:
-
Efficacy analysis is typically performed on the per-protocol and intention-to-treat populations. Cure rates are calculated with 95% confidence intervals. Parasite and fever clearance times are often presented as medians with interquartile ranges.
Conclusion
The combination of this compound and clindamycin holds significant potential as an effective and well-tolerated treatment for uncomplicated falciparum malaria. The provided data, diagrams, and protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the utility of this combination therapy and to advance the development of new antimalarial strategies. Further research is warranted to optimize dosing regimens, particularly in very young children, and to fully understand the long-term efficacy and safety profile of this promising drug combination.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus Clindamycin for Treatment of Pediatric Patients Aged 1 to 14 Years with Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound plus clindamycin for treatment of pediatric patients aged 1 to 14 years with Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-clindamycin for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inadequate efficacy of a new formulation of this compound-clindamycin combination in Mozambican children less than three years old with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-clindamycin for Plasmodium falciparum Infections in African children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. mmv.org [mmv.org]
- 12. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 13. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Experimental protocol for assessing Fosmidomycin synergy with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin is an antibiotic that targets the non-mevalonate pathway of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR).[1][2][3] This pathway is essential for many pathogens, including Gram-negative bacteria and apicomplexan parasites like Plasmodium falciparum, but is absent in humans, making this compound a selective antimicrobial agent.[1][2] To enhance its efficacy, prevent the emergence of resistance, and broaden its spectrum of activity, this compound is often investigated in combination with other antibiotics.[1][4] This application note provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other antimicrobial agents.
The primary methods covered are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro techniques for quantifying antibiotic interactions.[4][5][6]
Key Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the synergy between two antimicrobial agents.[4][7][8] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each combination.
a. Materials
-
This compound powder
-
Partner antibiotic powder
-
Appropriate solvent for each antibiotic (e.g., sterile distilled water, DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Multichannel pipette
b. Protocol
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner antibiotic in a suitable solvent.[4] The final concentration of the solvent in the assay should not inhibit bacterial growth.
-
Preparation of Intermediate Plates:
-
This compound Plate: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium. This is typically done along the columns (e.g., column 1 having the highest concentration and column 10 the lowest). Column 11 should contain medium only (no this compound), and column 12 will be a growth control (no antibiotics).
-
Partner Antibiotic Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the partner antibiotic along the rows (e.g., row A having the highest concentration and row G the lowest). Row H will contain medium only (no partner antibiotic).
-
-
Checkerboard Plate Preparation: Using a multichannel pipette, transfer a specific volume (e.g., 50 µL) from each well of the this compound plate to the corresponding well of a new sterile 96-well plate. Then, transfer the same volume from each well of the partner antibiotic plate to the corresponding wells of this new plate. This will result in a checkerboard of antibiotic combinations.
-
Preparation of Bacterial Inoculum: From an overnight culture, suspend isolated colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the checkerboard plate.[8]
-
Inoculation and Incubation: Inoculate each well of the checkerboard plate with the bacterial suspension (e.g., 100 µL). The final volume in each well should be uniform (e.g., 200 µL).[4] Incubate the plate at 35-37°C for 18-24 hours.
-
Data Collection: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.
c. Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The interaction between this compound and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8][9][10]
The FICI is calculated as follows:
FICI = FIC of this compound + FIC of Partner Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
The FICI value is interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[9][11][12] |
| > 0.5 to ≤ 1.0 | Additive[9][12] |
| > 1.0 to < 4.0 | Indifference[9][11] |
| ≥ 4.0 | Antagonism[9][11] |
Data Presentation
Summarize the MIC and FICI values in a table for clear comparison.
| Bacterial Strain | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | ||||||
| P. aeruginosa PAO1 | ||||||
| Clinical Isolate 1 |
Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotics over time and can provide a more dynamic view of synergy.[5][13]
a. Materials
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
b. Protocol
-
Preparation: Prepare culture tubes or flasks with growth medium containing:
-
No antibiotic (growth control)
-
This compound alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
-
Partner antibiotic alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
-
A combination of this compound and the partner antibiotic at the same concentrations.
-
-
Inoculation: Inoculate each tube/flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
c. Interpretation of Results
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[14]
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
Data Presentation
Present the time-kill data graphically, plotting log₁₀ CFU/mL versus time. A summary table can also be used.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound Alone) | Log₁₀ CFU/mL (Partner Antibiotic Alone) | Log₁₀ CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Visualizations
References
- 1. amberlife.in [amberlife.in]
- 2. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo synergy of this compound, a novel antimalarial drug, with clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fosmidomycin's Effect on Intracellular Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin (B1218577) is a phosphonic acid antibiotic that targets the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for many bacteria and parasites, including several intracellular pathogens, but is absent in humans, making it an attractive target for antimicrobial drug development. These application notes provide detailed protocols for utilizing cell culture techniques to investigate the efficacy of this compound against intracellular bacteria, with a focus on Chlamydia trachomatis as a model organism. The protocols cover host cell culture, bacterial infection, this compound treatment, and various methods for assessing the drug's impact on bacterial viability and host cell cytotoxicity.
Data Presentation
Table 1: In Vitro Enzyme Inhibition by this compound
| Target Organism | Enzyme | IC50 Value (µM) |
| Plasmodium falciparum | DXR/IspC | 0.81[1] |
| Yersinia pestis | DXR/IspC | 0.71[1] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity in vitro. Efficacy against intracellular bacteria may vary depending on host cell penetration.
Table 2: Effect of this compound on Intracellular Chlamydia trachomatis
| Host Cell Line | C. trachomatis Treatment | This compound Concentration (mM) | Observation |
| HeLa | Infected | 0.25 | No significant effect on percent infectivity. |
| HeLa | Infected | 0.5 | Significant decrease in inclusion size.[2] |
Note: In Chlamydia, this compound has been shown to induce a persistent state rather than being lethal.[3][4][5]
Experimental Protocols
Host Cell Culture and Maintenance
This protocol describes the routine culture of HeLa cells, a common host for propagating Chlamydia trachomatis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Passaging: When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Infection of Host Cells with Chlamydia trachomatis
This protocol outlines the infection of a HeLa cell monolayer with C. trachomatis.
Materials:
-
Confluent monolayer of HeLa cells in a multi-well plate
-
Chlamydia trachomatis elementary bodies (EBs) stock
-
Infection medium (DMEM with 10% FBS and cycloheximide (B1669411) at 1 µg/mL)
-
PBS
Procedure:
-
Cell Seeding: Seed HeLa cells into the desired multi-well plate format and allow them to form a confluent monolayer overnight.
-
Inoculum Preparation: Thaw the C. trachomatis EB stock and dilute to the desired multiplicity of infection (MOI) in infection medium.
-
Infection: Remove the growth medium from the HeLa cells and wash once with PBS. Add the prepared chlamydial inoculum to each well.
-
Centrifugation: Centrifuge the plates at 1,000 x g for 1 hour at room temperature to facilitate infection.
-
Incubation: After centrifugation, remove the inoculum and replace it with fresh, pre-warmed infection medium.
-
Incubate the infected cells at 37°C with 5% CO2 for the desired time period (e.g., 24-48 hours).
This compound Treatment
This protocol describes how to treat infected host cells with this compound.
Materials:
-
Infected HeLa cells
-
This compound stock solution (dissolved in sterile water or PBS)
-
Infection medium
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations.
-
Treatment: At a designated time post-infection (e.g., 2 hours post-infection), remove the medium from the infected cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the treated, infected cells for the remainder of the experiment (e.g., up to 48 hours post-infection).
Quantification of Intracellular Bacteria
This assay quantifies the number of viable infectious bacteria by counting chlamydial inclusions.
Materials:
-
Infected and treated cells on coverslips in a 24-well plate
-
Methanol (B129727) (ice-cold)
-
PBS
-
Primary antibody (e.g., anti-Chlamydia LPS monoclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: At the end of the incubation period, aspirate the medium and wash the cells once with PBS. Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C.
-
Permeabilization and Blocking: Aspirate the methanol and wash three times with PBS. Permeabilize and block the cells with PBS containing 0.1% Triton X-100 and 1% Bovine Serum Albumin (BSA) for 30 minutes at room temperature.
-
Primary Antibody Staining: Dilute the primary antibody in blocking buffer and add it to the coverslips. Incubate for 1 hour at 37°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Staining: Dilute the fluorescently labeled secondary antibody in blocking buffer and add it to the coverslips. Incubate for 1 hour at 37°C in the dark.
-
Counterstaining: Wash the coverslips three times with PBS. Add DAPI solution for 5 minutes to stain the host cell nuclei.
-
Mounting: Wash the coverslips a final three times with PBS and mount them onto microscope slides using mounting medium.
-
Imaging and Counting: Visualize the inclusions using a fluorescence microscope. Count the number of inclusions per field of view. The infectivity is expressed as Inclusion Forming Units (IFU) per milliliter.[3]
This assay is suitable for facultative intracellular bacteria and determines the number of viable bacteria that can replicate on solid media.
Materials:
-
Infected and treated cells in a multi-well plate
-
Sterile water or 0.1% Triton X-100 in PBS for cell lysis
-
Bacterial growth agar (B569324) plates (e.g., Luria-Bertani agar)
-
Bacterial incubator
Procedure:
-
Cell Lysis: At the end of the treatment period, wash the cells with PBS to remove extracellular bacteria. Lyse the host cells by adding sterile water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10 minutes.
-
Serial Dilutions: Collect the cell lysates and perform serial 10-fold dilutions in sterile PBS or broth.
-
Plating: Plate a known volume (e.g., 100 µL) of each dilution onto appropriate agar plates.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) until colonies are visible.
-
Counting: Count the number of colonies on the plates with a countable number of colonies (typically 30-300).
-
Calculation: Calculate the number of Colony Forming Units (CFU) per milliliter of the original lysate, taking into account the dilution factor.[6][7][8]
Host Cell Cytotoxicity Assay (LDH Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Treated cells (infected and uninfected) in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the this compound treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Assay Execution: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (untreated cells for baseline and cells treated with a lysis buffer for maximum LDH release).
Visualizations
Signaling Pathway
Caption: The bacterial MEP pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for studying this compound's effect on intracellular bacteria.
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel automated method for enumeration of Chlamydia trachomatis inclusion forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, fast and reliable scan-based technique as a novel approach to quantify intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for High-Throughput Screening of Novel Fosmidomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, but absent in humans, represents a promising target for novel anti-infective drugs. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (IspC, also known as DXR) is a key, rate-limiting enzyme in this pathway.[1]
Fosmidomycin, a natural phosphonate (B1237965) antibiotic, is a potent inhibitor of IspC.[1] It acts as a competitive inhibitor with respect to its substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), by chelating the divalent metal cation in the enzyme's active site through its hydroxamate moiety.[2] Despite its promise, this compound exhibits limitations in its pharmacokinetic properties, spurring the development of novel analogs with improved potency and bioavailability.
These application notes provide detailed protocols for high-throughput screening (HTS) of novel this compound analogs using both biochemical and whole-cell assays. The accompanying data and visualizations are intended to guide researchers in the identification and characterization of new IspC inhibitors.
Signaling Pathway: The MEP Pathway
The MEP pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). IspC catalyzes the second committed step in this pathway, the conversion of DXP to MEP.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening of IspC Inhibitors
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against IspC by monitoring the oxidation of NADPH at 340 nm.[3]
Materials:
-
Purified recombinant IspC enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Assay Buffer: 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂, 1 mM DTT
-
Test compounds (this compound analogs) dissolved in DMSO
-
This compound (positive control)
-
DMSO (negative control)
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Plate Preparation:
-
Dispense 50 nL of test compounds (typically at a starting concentration of 10 mM in DMSO) into the wells of a 384-well plate.
-
For negative controls (100% enzyme activity), dispense 50 nL of DMSO.
-
For positive controls (0% enzyme activity), dispense 50 nL of a known IspC inhibitor like this compound (e.g., at a final concentration of 10 µM).
-
-
Enzyme and Cofactor Addition:
-
Prepare a master mix containing the IspC enzyme and NADPH in the assay buffer. The final concentrations in the assay well should be approximately 0.5-1 µM for IspC and 150 µM for NADPH.
-
Dispense 25 µL of the enzyme-NADPH mixture into each well of the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of the substrate DXP in the assay buffer.
-
Add 25 µL of the DXP solution to each well to initiate the enzymatic reaction. The final concentration of DXP should be at its Kₘ value (typically around 250 µM) to ensure competitive inhibitors can be detected effectively.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate spectrophotometer. The rate of NADPH oxidation is directly proportional to IspC activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Ratecompound / RateDMSO))
-
For compounds showing significant inhibition, perform a dose-response analysis by testing a range of concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Whole-Cell High-Throughput Screening of this compound Analogs
This protocol outlines a broth microdilution method to assess the antimicrobial activity of this compound analogs against a susceptible bacterial strain (e.g., Escherichia coli).
Materials:
-
E. coli strain (e.g., BW25113)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
This compound (positive control)
-
DMSO (negative control)
-
Resazurin (B115843) solution (0.015% w/v in PBS)
-
Sterile 384-well microplates
-
Microplate incubator and shaker
-
Microplate reader for fluorescence or absorbance
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into MHB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.001 (corresponds to ~1 x 10⁵ CFU/mL).
-
-
Compound Plating:
-
Serially dilute the test compounds in MHB in a separate 384-well plate.
-
Transfer a small volume (e.g., 5 µL) of the diluted compounds to the final assay plate.
-
-
Inoculation:
-
Add 45 µL of the diluted bacterial culture to each well of the assay plate containing the compounds, bringing the final volume to 50 µL.
-
Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
-
Assessing Bacterial Growth:
-
After incubation, add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth (or a significant reduction in metabolic activity as indicated by the resazurin assay).
-
Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.
-
For active compounds, determine the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
HTS Workflow
Data Presentation
The following table summarizes the inhibitory activities of selected this compound analogs against IspC from P. falciparum and E. coli, as well as their whole-cell activity against P. falciparum.
| Compound | Target Enzyme | IC₅₀ (nM) | Whole-Cell P. falciparum IC₅₀ (µM) | Reference |
| This compound | P. falciparum IspC | 38 | 0.8 | [4] |
| FR900098 | P. falciparum IspC | 9 | 0.4 | [5][6] |
| Analog 16b | P. falciparum IspC | 9.4 | 0.1 | [4] |
| Analog 20b | P. falciparum IspC | 6.5 | 0.1 | [4] |
| Analog 20c | P. falciparum IspC | 4.8 | 0.1 | [4] |
| This compound | E. coli IspC | 32-35 | N/A | [7] |
| Analog 16b | E. coli IspC | 2,100 | N/A | [4] |
| Analog 20b | E. coli IspC | 1,100 | N/A | [4] |
| Analog 20c | E. coli IspC | 1,300 | N/A | [4] |
N/A: Not Applicable
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening and evaluation of novel this compound analogs as inhibitors of the IspC enzyme. A tiered screening approach, beginning with a biochemical assay to identify direct enzyme inhibitors, followed by a whole-cell assay to assess antimicrobial activity and cell permeability, is a robust strategy for identifying promising lead compounds. The significant differences in activity observed between the P. falciparum and E. coli enzymes for some analogs highlight the importance of screening against the specific target organism of interest.[4] These application notes are intended to facilitate the discovery of next-generation anti-infectives targeting the MEP pathway.
References
- 1. CIPSM - IspC as Target for Antiinfective Drug Discovery: Synthesis, Enantiomeric Separation, and Structural Biology of this compound Thia Isosters [cipsm.de]
- 2. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
- 3. A High-Throughput Screening Campaign to Identify Inhibitors of DXP Reductoisomerase (IspC) and MEP Cytidylyltransferase (IspD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of N-Acyl and N-Alkoxy this compound Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Quantifying Fosmidomycin Uptake in Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmidomycin (B1218577) is a phosphonic acid antibiotic that targets the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a crucial metabolic route in many bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][2] The efficacy of this compound is critically dependent on its ability to penetrate the bacterial cell wall and accumulate intracellularly to inhibit its target, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[3][4] Therefore, quantifying the uptake of this compound is essential for understanding its antibacterial activity, investigating mechanisms of resistance, and developing more potent derivatives.
These application notes provide detailed protocols for quantifying this compound uptake in bacterial cells using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radiolabeling Assays. Additionally, we present relevant signaling pathways and quantitative data to support experimental design and data interpretation.
Key Signaling and Transport Pathways
The Non-Mevalonate (MEP) Pathway and this compound Inhibition
This compound specifically inhibits DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), the second enzyme in the MEP pathway, which is responsible for the synthesis of isoprenoid precursors.[1][3] This pathway is essential for the production of vital molecules like quinones and components of the cell wall.[4]
References
- 1. This compound, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic this compound protects bacteria from cell wall perturbations by antagonizing oxidative damage-mediated cell lysis [frontiersin.org]
- 3. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial isoprenoid synthesis by this compound, a phosphonic acid-containing antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosmidomycin Resistance in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577) and Escherichia coli. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome this compound resistance in your experimental strains.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action of this compound and the primary reasons for resistance in E. coli.
Q1: What is this compound and what is its mechanism of action in E. coli?
This compound is an antibiotic that specifically inhibits the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1][2] Isoprenoids are essential molecules for cell survival.[1][3] The MEP pathway is present in many pathogens, including E. coli, but is absent in humans, making it an attractive target for antimicrobial drugs.[1][2][4] this compound's primary target is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, which catalyzes a crucial step in this pathway.[1][2][5] By inhibiting DXR, this compound prevents the production of essential isoprenoid precursors, leading to bacterial cell death.[1]
Q2: My E. coli strain has developed resistance to this compound. What are the most common molecular mechanisms?
There are three primary mechanisms through which E. coli can develop resistance to this compound:
-
Target Enzyme Modification : Mutations in the dxr gene (the gene encoding the DXR enzyme) can alter the drug's binding site.[1][2] For example, a single amino acid substitution, such as the S222T mutation, can increase resistance by up to 10-fold by changing the this compound-binding site of the DXR enzyme.[1][2]
-
Impaired Drug Uptake : this compound enters the E. coli cell primarily through the glycerol-3-phosphate transporter (GlpT).[4][6] Inactivation or mutation of the glpT gene is a frequent cause of acquired resistance, as it prevents the antibiotic from reaching its cytoplasmic target.[6]
-
Efflux Pump Overexpression : Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell.[7][8][9] Overexpression of certain efflux pumps can reduce the intracellular concentration of this compound, contributing to resistance. Strains with inactivated transporters may show increased susceptibility to efflux pump inhibitors.[6]
A potential, though less common, fourth mechanism involves the downstream enzyme methylerythritol phosphate (B84403) cytidyltransferase (IspD). Overexpression of IspD has been shown to confer a degree of this compound resistance, suggesting it may be a secondary target of the drug.[10]
Troubleshooting Guide
This guide provides structured advice and experimental workflows to identify the cause of resistance in your E. coli strain and strategies to overcome it.
Q3: How can I determine the specific mechanism of this compound resistance in my E. coli strain?
A systematic approach is required to pinpoint the resistance mechanism. The following workflow diagram and experimental protocols outline the key steps.
subgraph "cluster_0" { label="Phase 1: Initial Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Resistant E. coli Strain", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_test [label="Confirm MIC of this compound\n(> Susceptible Control)"]; start -> mic_test; }
subgraph "cluster_1" { label="Phase 2: Genetic Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; seq_dxr [label="Sequence the dxr (ispC) gene"]; check_dxr_mut [label="Mutation in dxr gene?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; seq_glpt [label="Sequence the glpT gene"]; check_glpt_mut [label="Mutation/inactivation\nin glpT gene?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mic_test -> seq_dxr; seq_dxr -> check_dxr_mut; check_dxr_mut -> seq_glpt [label="No"]; }
subgraph "cluster_2" { label="Phase 3: Functional Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; epi_test [label="Perform MIC Assay with\nEfflux Pump Inhibitor (EPI)"]; check_epi_effect [label="MIC decreased\nwith EPI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_glpt_mut -> epi_test [label="No"]; }
subgraph "cluster_3" { label="Phase 4: Conclusion"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; res_dxr [label="Target-site\nMutation"]; res_glpt [label="Impaired\nUptake"]; res_efflux [label="Efflux Pump\nMediated"]; res_unknown [label="Unknown or\nMultiple Mechanisms", fillcolor="#EA4335"]; check_dxr_mut -> res_dxr [label="Yes"]; seq_glpt -> check_glpt_mut; check_glpt_mut -> res_glpt [label="Yes"]; epi_test -> check_epi_effect; check_epi_effect -> res_efflux [label="Yes"]; check_epi_effect -> res_unknown [label="No"]; } }
Caption: Workflow for diagnosing this compound resistance mechanisms.
Q4: My strain has a mutation in the dxr gene. What are my options?
Target-site mutations are challenging to overcome directly. However, you can consider these strategies:
-
Structural Analysis : If you have protein modeling capabilities, analyze the specific mutation's effect on the DXR enzyme's active site. This could inform the design of modified this compound analogs that can bind effectively to the mutated target.
-
Alternative Inhibitors : Screen for other inhibitors of the MEP pathway that target different enzymes (e.g., IspD, IspE, or IspF).
-
Genetic Reversion : If experimentally feasible, revert the mutation in the dxr gene to the wild-type sequence using genome engineering techniques like CRISPR/Cas9 to restore sensitivity.
Q5: The glpT transporter gene in my strain is non-functional. How can I restore this compound uptake?
Since the primary entry route is blocked, you must either bypass it or repair it.
-
Genetic Complementation : Introduce a functional copy of the glpT gene on a plasmid. This should restore the transport of this compound into the cell and re-establish sensitivity.
-
Increase Drug Concentration : A significantly higher concentration of this compound might overcome the transport deficiency to some extent by leveraging other, less efficient uptake mechanisms, though this is often not practical.
-
Utilize Prodrugs : Investigate this compound prodrugs designed to enter the cell via different transporters.
Q6: My experiments suggest resistance is due to an efflux pump. How can I counteract this?
This is a common mechanism for multi-drug resistance. The primary strategy is to use Efflux Pump Inhibitors (EPIs).
-
Combination Therapy : Perform synergy testing by combining this compound with a known broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or reserpine. This combination can restore susceptibility by preventing the drug from being expelled. The table below shows hypothetical data illustrating this effect.
Data Presentation
Table 1: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| E. coli Strain | Treatment | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (Susceptible) | This compound alone | 4 | - |
| This compound + EPI (20 µg/mL) | 4 | 1 | |
| Resistant Strain | This compound alone | 64 | - |
| This compound + EPI (20 µg/mL) | 8 | ↓ 8-fold |
This table illustrates how an EPI can significantly reduce the Minimum Inhibitory Concentration (MIC) of this compound in a resistant strain with overactive efflux pumps, while having no effect on a susceptible strain.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against your E. coli strain.
-
Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculum Preparation : Culture the E. coli strain overnight. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation : Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
(For EPI Synergy) : To test for efflux pump activity, repeat the assay on a parallel plate containing a fixed, sub-lethal concentration of an EPI (e.g., 20 µg/mL PAβN) in every well in addition to the this compound dilutions. A significant drop in MIC (≥4-fold) indicates the involvement of efflux pumps.
Protocol 2: Sequencing of Resistance-Associated Genes (dxr and glpT)
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from both your resistant E. coli strain and a susceptible wild-type control strain using a commercial extraction kit.
-
PCR Amplification : Design primers flanking the entire coding sequences of the dxr (ispC) and glpT genes. Perform PCR to amplify these genes from the extracted genomic DNA.
-
PCR Product Purification : Purify the amplified PCR products to remove primers and dNTPs.
-
Sanger Sequencing : Send the purified PCR products for Sanger sequencing. Ensure you sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis : Align the sequences from your resistant strain against the wild-type control sequence using alignment software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons.
Signaling Pathways and Workflows
The following diagrams visualize the key pathways and relationships discussed.
subgraph "cluster_pathway" { label="MEP Pathway in E. coli"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DXP [label="DOXP"]; MEP [label="MEP"]; Isoprenoids [label="Essential Isoprenoids", shape=ellipse]; DXP -> MEP [label=" DXR (IspC) "]; MEP -> Isoprenoids [label="..."]; }
subgraph "cluster_cell" { label="E. coli Cell"; bgcolor="#FFFFFF";
}
// Inhibition and Resistance Fos_int -> MEP [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];
// Resistance annotations Res1 [label="Resistance:\nMutation in dxr gene\nprevents binding", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Res2 [label="Resistance:\nMutation in glpT\nblocks uptake", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Res3 [label="Resistance:\nOverexpression\nexpels drug", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Res1 -> MEP [style=dashed, color="#5F6368", arrowhead=none]; Res2 -> GlpT [style=dashed, color="#5F6368", arrowhead=none]; Res3 -> Efflux [style=dashed, color="#5F6368", arrowhead=none]; }
Caption: this compound's mechanism of action and points of resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Resistance to the antimicrobial agent this compound and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of the nonmevalonate isopentenyl diphosphate synthesis pathway in Escherichia coli enhances lycopene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of defense responses in Escherichia coli treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A second target of the antimalarial and antibacterial agent this compound revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fosmidomycin Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosmidomycin (B1218577). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is ineffective in vitro, even though my target organism has a susceptible DXR enzyme. What are the potential reasons for this lack of activity?
A1: The most likely reason for the lack of in vitro efficacy, despite having a susceptible target enzyme, is poor cell permeability.[1] this compound is a polar molecule with a charged phosphonate (B1237965) group and a hydrophilic hydroxamate moiety, which significantly hinder its passage across biological membranes.[1]
Several factors could be contributing to this issue:
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Insufficient Uptake: Many pathogens lack the specific transporters, such as the glycerol-3-phosphate transporter (GlpT) found in E. coli, which facilitate this compound uptake.[1] For instance, Toxoplasma gondii is not susceptible to this compound primarily due to the absence of a suitable transporter.[1]
-
Efflux Pump Activity: Your target organism may possess active efflux pumps that recognize this compound as a substrate and actively transport it out of the cell, preventing it from reaching its cytosolic target, DXR.[2][3]
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Cell Wall Barriers: In the case of organisms like Mycobacterium tuberculosis, the highly lipophilic mycolic acid layer of the cell wall presents a formidable barrier to the penetration of polar drugs like this compound.[1][4]
Q2: How can I determine if poor permeability is the cause of this compound's ineffectiveness in my experiments?
A2: To investigate if poor permeability is the limiting factor, you can perform several experiments:
-
Use Efflux Pump-Deficient Strains: If available, test the efficacy of this compound on mutant strains of your target organism that have key efflux pumps knocked out. A significant increase in susceptibility would indicate that efflux is a major contributor to resistance.[2]
-
Enzyme Inhibition Assays: Perform an in vitro assay using the purified DXR enzyme from your target organism and this compound. Potent inhibition in this cell-free system, contrasted with poor whole-cell activity, strongly suggests a permeability issue.
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Utilize Cell-Penetrating Peptides (CPPs): Co-administer this compound with a CPP, such as octaarginine.[5][6] A significant enhancement in efficacy in the presence of the CPP would confirm that overcoming the cell membrane barrier is key.
Q3: What are the primary strategies to improve the cellular uptake of this compound?
A3: The main strategies focus on masking the polar functional groups of this compound to increase its lipophilicity and ability to cross cell membranes. These approaches include:
-
Prodrugs: This is a widely explored and successful strategy. By chemically modifying the phosphonate and/or hydroxamate groups with moieties that are cleaved intracellularly to release the active drug, permeability can be significantly enhanced.[1][7][8]
-
Analog Synthesis: Developing analogs of this compound with altered backbones or functional groups can lead to compounds with improved pharmacokinetic properties, including better cell penetration.[9][10]
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Novel Delivery Systems: Conjugating or co-formulating this compound with carrier molecules, such as cell-penetrating peptides, can facilitate its transport across membranes.[5][6][11]
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Efflux Pump Inhibition: Co-administration of this compound with an efflux pump inhibitor (EPI) can increase its intracellular concentration and efficacy.
Troubleshooting Guides
Issue: Low Potency of this compound in Whole-Cell Assays
-
Problem: The IC50 or MIC value of this compound against your target organism is significantly higher than expected based on its known inhibitory concentration against the purified DXR enzyme.
-
Possible Cause: Poor cellular uptake due to the polar nature of the molecule.
-
Troubleshooting Steps:
-
Synthesize or Procure Prodrugs: Consider testing prodrugs of this compound. Acyloxymethyl or alkoxycarbonyloxymethyl prodrugs of the phosphonate group have shown significantly improved activity against P. falciparum.[8] Amino acid-based phosphonodiamidate prodrugs have demonstrated promising results against M. tuberculosis.[4]
-
Test with a Cell-Penetrating Peptide: A straightforward approach is to test the efficacy of this compound in combination with octaarginine. This can provide a proof-of-concept that improved delivery enhances activity.
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Evaluate Efflux Pump Activity: If your organism is known to have prominent efflux systems, investigate the expression levels of these pumps with and without this compound treatment.
-
Quantitative Data Summary
The following tables summarize the in vitro activities of various this compound prodrugs and analogs compared to the parent compound.
Table 1: In Vitro Antiplasmodial Activity of this compound and its Prodrugs against P. falciparum
| Compound | Prodrug Type | IC50 (µM) | Reference |
| This compound | - | 1.73 | [1] |
| 6f | N-benzyl substituted carbamate | 0.64 | [7] |
| 222a | N-acetyl-L-tyrosine ester | Most Active in Series | [1] |
| 222b | L-tyrosine ester | Most Active in Series | [1] |
Table 2: In Vitro Antitubercular Activity of this compound Prodrugs against M. tuberculosis
| Compound | Prodrug Type | Activity | Reference |
| This compound | - | Inactive | [4] |
| 6i | 2-nitrofuran prodrug | Promising Activity | [7] |
| 6j | 2-nitrothiophene prodrug | Promising Activity | [7] |
| 220f | L-leucine ethyl ester phosphondiamidate | Moderate Activity | [1] |
Table 3: Enhanced Efficacy of this compound with a Cell-Penetrating Peptide against P. falciparum
| Compound | IC50 (nM) | Reference |
| This compound | 181 | [6] |
| This compound-Octaarginine Salt Complex | 4.4 | [6] |
Experimental Protocols
Protocol 1: DXR Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol is for determining the inhibitory activity of this compound or its derivatives against the purified 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme.
Materials:
-
Purified DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DOXP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
This compound or test compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a positive control (this compound) and a negative control (solvent vehicle).
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Add the purified DXR enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DOXP and NADPH to each well.
-
Immediately place the plate in a microplate spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Viability Assay (e.g., SYBR Green I for P. falciparum)
This protocol is for determining the in vitro efficacy of this compound or its derivatives against whole microbial cells.
Materials:
-
Synchronized culture of P. falciparum (ring stage) at a known parasitemia and hematocrit.
-
Complete culture medium.
-
This compound or test compounds.
-
96-well black microplate.
-
SYBR Green I lysis buffer.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include positive controls (e.g., chloroquine) and negative controls (no drug).
-
Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: The non-mevalonate (MEP) pathway and the inhibitory action of this compound on the DXR enzyme.
Caption: Strategies to overcome the poor cell permeability of this compound.
Caption: Workflow to diagnose this compound permeability issues.
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump-mediated drug resistance in Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid based prodrugs of a this compound surrogate as antimalarial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Efficacy of this compound against Plasmodium and Mycobacterium Species by Combination with the Cell-Penetrating Peptide Octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double prodrugs of a this compound surrogate as antimalarial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs of reverse this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antimalarial evaluation of prodrugs of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved efficacy of this compound against Plasmodium and Mycobacterium species by combination with the cell-penetrating peptide octaarginine. [sonar.ch]
Technical Support Center: Optimizing Fosmidomycin for In Vitro Antimalarial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fosmidomycin (B1218577) in in vitro antimalarial assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and accurate execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Plasmodium falciparum?
A1: this compound is an inhibitor of the non-mevalonate pathway (MEP pathway) for isoprenoid biosynthesis, a metabolic route that is essential for the parasite but absent in humans.[1][2] Specifically, it targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is a key enzyme in this pathway.[1][2] Inhibition of DXR prevents the synthesis of vital isoprenoid precursors, ultimately leading to parasite death.
Q2: What is a typical starting concentration range for this compound in an in vitro susceptibility assay?
A2: Based on reported 50% inhibitory concentrations (IC50), a sensible starting point for a serial dilution would be in the low micromolar (µM) range, for example, starting from 10 µM and performing two-fold dilutions downwards. The typical IC50 for this compound against sensitive P. falciparum strains ranges from approximately 0.3 µM to 1.2 µM.[3]
Q3: Why am I seeing high variability in my this compound IC50 values between experiments?
A3: High variability in IC50 values can stem from several factors.[4] Ensure that your parasite culture is tightly synchronized to the ring stage before initiating the assay, as different parasite stages can exhibit varying drug susceptibilities.[4] Maintain a consistent hematocrit across all wells, as variations can impact parasite growth.[4] Always prepare fresh serial dilutions of this compound for each experiment and double-check the initial stock concentration.[4] Contamination with bacteria or fungi can also affect parasite health and assay outcomes.[4]
Q4: Is this compound known to have synergistic effects with other antimalarial drugs?
A4: Yes, this compound has demonstrated significant synergistic activity with lincosamide antibiotics, particularly clindamycin (B1669177).[1][2] This synergy is potent and has been observed in vitro against various P. falciparum strains, including multidrug-resistant ones.[1][2] The combination of this compound and clindamycin is a promising area of research for antimalarial therapy.[1][2]
Q5: Can I use a standard SYBR Green I assay to determine the IC50 of this compound?
A5: Yes, the SYBR Green I-based fluorescence assay is a widely used and suitable method for determining the IC50 of this compound.[5][6] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA and is a cost-effective and reliable high-throughput screening method.[6]
Data Presentation
This compound IC50 Values for P. falciparum Strains
| P. falciparum Strain | IC50 (nM) | Reference |
| 3D7 | 819 | [2] |
| Dd2 | 926 | [2] |
| HB3 | 82 (as ng/mL) | [1] |
| AM1 (FSM-resistant) | 1,100 | [7] |
| 3D7 (progenitor of AM1) | 5.8 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Synergistic Effects of this compound with Clindamycin
| P. falciparum Strain | This compound IC50 (ng/mL) Alone | Clindamycin Concentration (ng/mL) | This compound IC50 (ng/mL) in Combination | Reference |
| HB3 | 82 | 850 | 48 | [1] |
| HB3 | 82 | 42 | 55 | [1] |
Experimental Protocols
[³H]-Hypoxanthine Incorporation Assay
This method is considered a gold standard for assessing antimalarial drug susceptibility by measuring the incorporation of radioactive hypoxanthine (B114508) into the parasite's nucleic acids.[8]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (hypoxanthine-free)
-
96-well microtiter plates
-
This compound stock solution
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium directly in the 96-well plates.
-
Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as controls.
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Incubate the plates for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]
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Add [³H]-hypoxanthine to each well and incubate for an additional 24-42 hours.[9][10]
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Freeze the plates to lyse the cells.
-
Thaw the plates and harvest the contents onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
SYBR Green I-Based Fluorescence Assay
This is a more high-throughput and non-radioactive alternative to the hypoxanthine incorporation assay.[6]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium
-
96-well black microtiter plates
-
This compound stock solution
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plates.
-
Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plates for 72 hours under standard culture conditions.[11]
-
After incubation, freeze the plates at -20°C or -80°C.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-24 hours.[5]
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Calculate the IC50 value after subtracting the background fluorescence from uninfected red blood cells and normalizing to the drug-free control.
Mandatory Visualizations
References
- 1. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Fosmidomycin Susceptibility Testing
Welcome to the technical support center for Fosmidomycin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variations in Minimum Inhibitory Concentration (MIC) values for this compound against the same organism?
A1: Inconsistent MIC values for this compound are a common issue and can be attributed to several factors. The most critical factor is the composition of the testing medium, particularly the presence of inducers of the transport systems responsible for this compound uptake. This compound uptake in many bacteria, such as E. coli, is facilitated by the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[1][2] The expression of these transporters can be influenced by components in the growth medium.
Additionally, variations in inoculum preparation, incubation conditions, and the specific susceptibility testing method used (e.g., broth microdilution vs. agar (B569324) dilution) can contribute to variability in MIC results.[3][4][5] Broth microdilution tests for fosfomycin (B1673569) have been noted to be particularly irreproducible.[6]
Q2: What is the role of Glucose-6-Phosphate (G6P) in this compound susceptibility testing and should I always include it?
A2: Glucose-6-Phosphate (G6P) is often added to susceptibility testing media to enhance the activity of this compound against certain bacteria.[7] G6P induces the UhpT transporter, which facilitates the entry of this compound into the bacterial cell.[8] For many Enterobacterales like E. coli, Klebsiella, and Enterobacter, the addition of G6P can potentiate the action of this compound, sometimes by as much as 256-fold.[7][9]
However, this effect is not universal for all bacteria. For instance, the potentiation of action is not observed in Serratia marcescens, Proteus species, or Pseudomonas aeruginosa.[7] In fact, for Stenotrophomonas maltophilia, G6P has been shown to be a this compound antagonist.[8][10] Therefore, the decision to include G6P should be based on the specific organism being tested and the standardized protocol being followed. Both CLSI and EUCAST recommend agar dilution supplemented with G6P as the reference method for Fosfomycin susceptibility testing.[5]
Q3: I am observing "hazy" growth or inner colonies within the zone of inhibition in a disk diffusion assay. How should I interpret this?
A3: The appearance of hazy growth or individual colonies within the zone of inhibition is a known challenge in Fosfomycin susceptibility testing, particularly with disk diffusion. This phenomenon can be due to the emergence of resistant mutants during incubation. It is generally recommended to ignore faint or hazy growth and measure the diameter of the clear zone of inhibition. However, the presence of discrete colonies within the zone should be noted, and the isolate may need to be re-tested or further investigated for resistance. For some organisms, specific guidelines from bodies like CLSI or EUCAST may provide instructions on how to interpret such results.
Q4: Which susceptibility testing method is considered the "gold standard" for this compound?
A4: Agar dilution is widely considered the reference or "gold standard" method for Fosfomycin susceptibility testing.[3][5][11][12] This method has demonstrated better reproducibility compared to broth microdilution and disk diffusion for this particular antibiotic.[6][13] However, agar dilution is more laborious and less commonly used in routine clinical laboratories.[12] While other methods like broth microdilution and Etest® are used, they have been reported to have higher error rates and categorical agreement issues compared to agar dilution for certain organisms.[3][14][15]
Troubleshooting Guides
Issue 1: Higher than expected MIC values for susceptible control strains.
| Possible Cause | Recommended Action |
| Inappropriate Media Composition | Ensure the use of Mueller-Hinton Agar/Broth from a reputable source. For organisms known to require it, supplement the media with 25 µg/mL Glucose-6-Phosphate.[7][13] |
| Incorrect Inoculum Density | Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in broth microdilution.[16] |
| Degraded this compound | Check the expiration date and storage conditions of the this compound stock solution and powder. Prepare fresh solutions as needed. |
| Sub-optimal Incubation Conditions | Ensure the incubator is maintained at 35°C ± 2°C and that plates are incubated for the recommended duration (typically 16-20 hours for many bacteria).[16] |
Issue 2: Discrepancies between different susceptibility testing methods (e.g., Broth Microdilution vs. Agar Dilution).
| Possible Cause | Recommended Action |
| Method-Specific Inconsistencies | Be aware that different methods can yield different results for Fosfomycin.[4] Agar dilution is the recommended reference method.[3][5] If discrepancies are critical, consider confirming results with the agar dilution method. |
| Variations in Media Supplementation | Ensure that if Glucose-6-Phosphate is used, it is added at the correct concentration (25 µg/mL) consistently across all methods being compared.[7][13] |
| Reading and Interpretation Differences | For disk diffusion, consistently measure the zone of complete inhibition, ignoring faint hazes. For broth microdilution, determine the MIC as the lowest concentration with no visible growth. |
Experimental Protocols
Broth Microdilution MIC Protocol
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). If required for the test organism, supplement the broth with 25 µg/mL Glucose-6-Phosphate. The final volume in each well of a 96-well microtiter plate should be 50 µL.
-
Prepare Inoculum: From a pure culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Agar Dilution MIC Protocol
-
Prepare Agar Plates: Prepare a series of Mueller-Hinton Agar plates containing two-fold serial dilutions of this compound. If required, supplement the agar with 25 µg/mL Glucose-6-Phosphate before pouring the plates. Also, prepare a drug-free growth control plate.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum-replicating apparatus, spot a standardized amount of the bacterial suspension onto the surface of each agar plate. Allow the spots to dry completely before inverting the plates for incubation.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits colony formation. A faint haze or a single colony at the inoculation spot is disregarded.
Visualizations
Caption: this compound's mechanism of action and uptake pathways.
Caption: A troubleshooting workflow for inconsistent results.
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experiences in fosfomycin susceptibility testing and resistance mechanism determination in Escherichia coli from urinary tract infections in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro investigations with fosfomycin on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility testing procedures for fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2062. Evaluation of Susceptibility Testing Methods for Fosfomycin Against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fosfomycin-Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Investigating Fosmidomycin Resistance in Target Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying mutations that confer resistance to Fosmidomycin (B1218577), a potent inhibitor of the methylerythritol phosphate (B84403) (MEP) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1] This enzyme catalyzes the second committed step in the MEP pathway for isoprenoid biosynthesis, a pathway essential for many bacteria, parasites like Plasmodium falciparum, and plants, but absent in humans.[1] this compound acts as a competitive inhibitor of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP).
Q2: We've isolated a this compound-resistant strain, but sequencing of the dxr (IspC) gene revealed no mutations. What are other likely resistance mechanisms?
A2: If the target enzyme DXR is wild-type, the most common mechanism of this compound resistance is impaired uptake of the drug. This compound enters the bacterial cell primarily through the glycerol-3-phosphate transporter, encoded by the glpT gene. Mutations, insertions, or deletions that inactivate or reduce the expression of glpT are a frequent cause of resistance. It is highly recommended to sequence the glpT gene in such cases. Another, less common, mechanism could be the presence of efflux pumps that actively remove the drug from the cell.
Q3: We have identified a mutation in the dxr gene of our resistant strain. How does this mutation lead to resistance?
A3: Mutations in the dxr gene typically confer resistance by altering the active site of the DXR enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby requiring a higher concentration of the drug to achieve the same level of inhibition. For example, the S222T mutation in E. coli DXR significantly decreases the enzyme's affinity for this compound.[2]
Q4: Does the development of resistance through target-site mutations in DXR affect the enzyme's catalytic efficiency?
A4: Yes, there can be a fitness cost associated with resistance mutations. While a mutation may decrease the binding of this compound, it can also impact the binding of the natural substrate, DOXP. For instance, the this compound-resistant S222T mutant of E. coli DXR exhibits a significantly higher Km for DOXP compared to the wild-type enzyme, indicating a lower affinity for its substrate.[2] This can result in reduced overall catalytic efficiency (kcat/Km), which may be detrimental to the organism in an environment without the antibiotic.
Q5: What is a typical frequency for the emergence of this compound resistance in vitro?
A5: The frequency of resistance can vary depending on the organism and experimental conditions. In E. coli, resistance due to mutations in transport systems like glpT can arise at a relatively high frequency, in the range of 10-7 to 10-8.[3] Resistance due to mutations in the target enzyme, DXR, is generally considered to be less frequent.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
-
Possible Cause 1: Inconsistent Cell Density.
-
Solution: Ensure that the starting inoculum for each experiment has a consistent and standardized cell density (e.g., measured by OD600). Variations in the number of cells can significantly affect the apparent IC50 value.
-
-
Possible Cause 2: Variability in Media Composition.
-
Solution: The uptake of this compound is dependent on the GlpT transporter. Components in the growth medium could potentially interfere with this transport. Use a consistent, defined medium for all experiments.
-
-
Possible Cause 3: Instability of this compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution (typically at -20°C or below) to prevent degradation.
-
-
Possible Cause 4: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions, to ensure accurate drug concentrations.
-
Problem 2: Difficulty in Amplifying dxr or glpT Genes for Sequencing
-
Possible Cause 1: Suboptimal PCR Conditions.
-
Solution: Optimize the PCR parameters, including the annealing temperature (try a gradient PCR), extension time, and MgCl2 concentration. Ensure the use of a high-fidelity DNA polymerase to minimize PCR-induced errors.
-
-
Possible Cause 2: Poor Primer Design.
-
Solution: Design new primers that are specific to the target gene and have appropriate melting temperatures. Check for potential secondary structures or primer-dimer formation using primer design software. Ensure the primers flank the entire coding sequence of the gene.
-
-
Possible Cause 3: Degraded Genomic DNA.
-
Solution: Extract fresh, high-quality genomic DNA from a recent culture of the resistant strain. Assess the integrity of the DNA on an agarose (B213101) gel before proceeding with PCR.
-
Problem 3: DXR/IspC Enzyme Assay Shows No or Low Activity
-
Possible Cause 1: Inactive Enzyme.
-
Solution: Ensure that the purified DXR enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Verify the protein concentration and purity using methods like SDS-PAGE and a Bradford assay.
-
-
Possible Cause 2: Missing or Suboptimal Cofactors.
-
Solution: The DXR enzyme requires NADPH as a cofactor and a divalent cation, typically Mg2+ or Mn2+, for its activity. Ensure that both are present in the assay buffer at their optimal concentrations.
-
-
Possible Cause 3: Incorrect Assay Buffer Conditions.
-
Solution: Verify that the pH of the assay buffer is within the optimal range for the enzyme (typically around pH 7.5-8.0).
-
-
Possible Cause 4: Substrate Degradation.
-
Solution: The substrate, DOXP, can be unstable. Use freshly prepared or properly stored aliquots for your assays.
-
Quantitative Data
The following table summarizes key kinetic and inhibitory parameters for wild-type and a known this compound-resistant mutant of E. coli DXR. This data is crucial for understanding the trade-offs between resistance and enzymatic function.
| Parameter | E. coli DXR (Wild-Type) | E. coli DXR (S222T Mutant) | Fold Change | Reference |
| This compound IC50 (nM) | 34 | 1,100 | ~32x increase | [2] |
| FR900098 IC50 (nM) | 24 | 890 | ~37x increase | [2] |
| This compound Ki (nM) | 11 | 730 | ~66x increase | [2] |
| DOXP Km (µM) | 35 | 110 | ~3.1x increase | [2] |
| kcat (s-1) | 1.1 | 0.8 | ~1.4x decrease | [2] |
| kcat/Km (M-1s-1) | 3.1 x 104 | 0.7 x 104 | ~4.4x decrease | [2] |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant Mutants
-
Inoculum Preparation: Grow a culture of the wild-type bacterial strain overnight in a suitable liquid medium (e.g., LB broth).
-
Plating: Spread a high density of cells (e.g., 108 to 109 CFU) onto agar (B569324) plates containing a selective concentration of this compound. The concentration should be 2-4 times the Minimum Inhibitory Concentration (MIC) for the wild-type strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.
-
Colony Selection: Pick individual colonies that appear on the selective plates. These are potential this compound-resistant mutants.
-
Resistance Confirmation: Streak each selected colony onto a fresh agar plate with the same selective concentration of this compound to confirm the resistance phenotype. Also, streak onto a non-selective plate to ensure viability.
-
MIC Determination: Perform a standard MIC assay for the confirmed resistant mutants to quantify the level of resistance compared to the wild-type strain.
-
Genomic DNA Extraction: Grow a liquid culture of each confirmed mutant and extract genomic DNA for subsequent gene sequencing.
Protocol 2: DXR/IspC Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 25 mM MgCl2.
-
NADPH Stock Solution: 10 mM in water.
-
DOXP Stock Solution: 10 mM in water.
-
Purified DXR Enzyme: Diluted to a working concentration (e.g., 0.5-1 µM) in assay buffer.
-
-
Assay Setup (for a 100 µL final volume in a 96-well plate or cuvette):
-
Add assay buffer to the desired final volume.
-
Add NADPH to a final concentration of 150-200 µM.
-
Add the purified DXR enzyme.
-
If testing for inhibition, add the desired concentration of this compound and pre-incubate with the enzyme for 5-10 minutes at room temperature.
-
-
Initiate Reaction: Add DOXP to a final concentration that is at or above the Km (e.g., 50-150 µM) to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer or plate reader at a constant temperature (e.g., 37°C). Record readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation is directly proportional to the DXR activity.
Protocol 3: Sequencing of dxr and glpT Genes
-
Primer Design: Design PCR primers that flank the entire open reading frame of the dxr and glpT genes from the organism of interest.
-
PCR Amplification:
-
Set up a PCR reaction using genomic DNA from both the wild-type and the resistant mutant as templates.
-
Use a high-fidelity DNA polymerase to minimize errors.
-
Perform PCR with optimized cycling conditions.
-
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size of the amplicons. Purify the DNA fragments from the gel or directly from the PCR reaction using a commercial kit.
-
Sanger Sequencing: Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing. It is advisable to sequence with both primers for full coverage and confirmation.
-
Sequence Analysis:
-
Align the sequencing results from the resistant mutant with the wild-type sequence using sequence alignment software (e.g., BLAST, ClustalW).
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain's sequence.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any identified mutations result in a change in the protein.
-
Visualizations
Caption: Inhibition of the MEP pathway by this compound.
Caption: Workflow for identifying this compound resistance mutations.
Caption: Logical relationships in this compound resistance.
References
- 1. Resistance to the antimicrobial agent this compound and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fosmidomycin Efficacy by Targeting Bacterial Efflux
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming bacterial resistance to this compound, with a focus on reducing its efflux from bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits the non-mevalonate pathway (MEP) of isoprenoid biosynthesis, a pathway essential for many bacteria but absent in humans. It specifically targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr).[1][2]
Q2: My bacterial culture is showing resistance to this compound. What are the common resistance mechanisms?
A2: Bacterial resistance to this compound can arise through several mechanisms:
-
Reduced Uptake: Mutations in the glycerol-3-phosphate transporter (GlpT) can impair the entry of this compound into the bacterial cell.[3]
-
Target Modification: Mutations in the dxr gene, which encodes the drug's target enzyme, can reduce the binding affinity of this compound, rendering it less effective. A notable example is the S222T mutation in E. coli Dxr, which confers a 10-fold increase in resistance.[4]
-
Active Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps. In E. coli, a specific this compound resistance gene (fsr) has been identified, which encodes an efflux pump of the Major Facilitator Superfamily (MFS) and can increase resistance by over 30-fold.[3]
Q3: What is the Fsr efflux pump and which bacteria express it?
A3: The fsr gene encodes a this compound-specific efflux pump belonging to the Major Facilitator Superfamily (MFS) of transporters. It was first identified in Escherichia coli. Upregulation of the fsr gene has been observed in Burkholderia multivorans and Burkholderia cepacia during treatment with this compound, suggesting it is a key resistance determinant in these opportunistic pathogens.[5]
Q4: Are there known inhibitors for the Fsr efflux pump?
A4: Currently, there are no inhibitors that have been specifically developed and validated for the Fsr efflux pump. However, since Fsr belongs to the MFS family of transporters, general MFS pump inhibitors could be investigated for their potential to block this compound efflux. Natural compounds like berberine (B55584) and piperine (B192125) have shown inhibitory activity against other MFS pumps, such as NorA in Staphylococcus aureus.[6][7] Further research is needed to determine their effectiveness against Fsr.
Troubleshooting Guides
Problem: this compound shows a high Minimum Inhibitory Concentration (MIC) against my bacterial strain.
This guide will walk you through the steps to determine if efflux is the cause of the high MIC and how to potentially overcome it.
Step 1: Confirm the Resistance Mechanism
It is crucial to first determine if the observed resistance is due to efflux or other mechanisms like reduced uptake or target modification.
-
Workflow for Investigating this compound Resistance:
Caption: Workflow for troubleshooting high this compound MIC.
Step 2: Potentiate this compound Activity with a Synergistic Agent
Combining this compound with another antibiotic can overcome resistance and enhance its efficacy. A checkerboard assay is the standard method to quantify synergy.
-
Synergistic Combinations: this compound has shown synergistic activity with various antibiotics against different bacterial species.
| Combination Partner | Target Organism(s) | Observed Effect |
| Clindamycin (B1669177) | Plasmodium falciparum | Potent in vitro synergistic activity.[1][2] |
| Colistin (B93849) | Burkholderia multivorans | Reduced the MIC of colistin by up to 64-fold.[3] |
| Penicillins & Cephalosporins | Enterobacteriaceae | Synergy found for 37% to 52% of isolates tested.[8] |
| Trimethoprim | Enterobacteriaceae | Synergy found against 55% of bacteria isolated.[8] |
Step 3: Inhibit the Efflux Pump
If efflux is confirmed as a resistance mechanism, using an efflux pump inhibitor (EPI) can restore this compound's activity.
-
Potential MFS Efflux Pump Inhibitors:
| Inhibitor | Source | Notes |
| Berberine | Plant alkaloid | Known to inhibit the NorA MFS pump in S. aureus. Its effect on Fsr is not yet determined.[7] |
| Piperine | From Piper nigrum | Has shown to inhibit the MdeA efflux pump in S. aureus and MexAB-OprM in P. aeruginosa.[6][9] |
| Reserpine | Plant alkaloid | A well-known, broad-spectrum EPI, but often associated with toxicity.[10] |
| Verapamil | Synthetic | A calcium channel blocker that also has efflux pump inhibitory activity.[11][12][13] |
-
Expected Outcome of EPI on this compound MIC:
| Bacterial Strain | Treatment | Expected Fold Reduction in MIC |
| Strain overexpressing fsr | This compound + effective EPI | ≥4-fold |
| Wild-type strain | This compound + effective EPI | 2 to 4-fold |
| fsr knockout strain | This compound + effective EPI | No significant change |
Step 4: Genetically Ablate the Efflux Pump
For a definitive confirmation of the role of an efflux pump, creating a gene knockout is the gold standard. The lambda red recombinase system is a common method for this in E. coli.
-
Impact of fsr Gene on this compound Resistance:
| Strain | Genotype | Relative this compound Resistance |
| E. coli | Wild-type | Baseline |
| E. coli | Overexpressing fsr | >30-fold increase compared to wild-type.[3] |
| E. coli | fsr knockout | Expected to have increased susceptibility. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Plate Setup:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and a potential synergistic agent.
-
Checkerboard Assay Principle:
Caption: Schematic of a checkerboard assay setup.
-
Plate Preparation:
-
In a 96-well plate, serially dilute this compound (Drug A) horizontally and the second antibiotic (Drug B) vertically.[19]
-
This creates a matrix of wells, each with a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FIC Index: [19][20]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
This is a common fluorometric method to measure efflux pump activity.
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Loading with EtBr:
-
Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 1-2 µg/mL).
-
To maximize loading, you can de-energize the cells by adding a proton motive force inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or by incubating on ice.
-
-
Initiating Efflux:
-
After an incubation period to allow EtBr to accumulate, wash the cells to remove external EtBr.
-
Resuspend the cells in buffer.
-
Initiate efflux by adding an energy source, such as glucose.
-
-
Measuring Fluorescence:
-
Monitor the decrease in fluorescence over time using a fluorometer. EtBr fluoresces more when intercalated with DNA inside the cell. As it is pumped out, the fluorescence decreases.
-
The rate of fluorescence decrease is proportional to the efflux pump activity.
-
To test the effect of an EPI, perform the assay in the presence and absence of the inhibitor. A slower rate of fluorescence decrease in the presence of the EPI indicates inhibition of efflux.
-
Protocol 4: Gene Knockout using Lambda Red Recombineering
This protocol provides a general overview for creating a gene knockout (e.g., fsr) in E. coli.
-
Preparation of the Recombineering Strain:
-
Introduce a plasmid carrying the lambda red genes (e.g., pKD46) into the target E. coli strain. This plasmid is often temperature-sensitive, so grow the cells at 30°C.[21]
-
-
Generation of the Deletion Cassette:
-
PCR-amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4) using primers that have tails with 40-50 bp of homology to the regions flanking the gene to be deleted (fsr).[22]
-
-
Induction and Transformation:
-
Selection and Verification:
-
Plate the transformed cells on agar (B569324) containing the antibiotic corresponding to the resistance cassette at 37°C (the non-permissive temperature for the lambda red plasmid).
-
Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR and DNA sequencing.
-
-
Curing the Resistance Cassette (Optional):
-
The resistance cassette is often flanked by FRT sites and can be removed by expressing a FLP recombinase, leaving a "scarless" deletion. This can be achieved by introducing another plasmid, such as pCP20.
-
References
- 1. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo synergy of this compound, a novel antimalarial drug, with clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ulusofona.pt [research.ulusofona.pt]
- 6. Piperine as an inhibitor of the MdeA efflux pump of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy in a medicinal plant: antimicrobial action of berberine potentiated by 5'-methoxyhydnocarpin, a multidrug pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy of this compound (FR-31564) and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of piperine on the inhibitory potential of MexAB-OprM efflux pump and imipenem resistance in carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verapamil interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. food.dtu.dk [food.dtu.dk]
- 18. youtube.com [youtube.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 21. static.igem.org [static.igem.org]
- 22. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Technical Support Center: Assessing the Cytotoxicity of Fosmidomycin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577) derivatives. The information is designed to help address specific issues that may be encountered during the in vitro assessment of cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing high cytotoxicity in mammalian cell lines, but the parent compound, this compound, is known to have low toxicity. What could be the reason for this discrepancy?
A1: this compound's low cytotoxicity in mammalian cells is attributed to the absence of its target, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, in humans.[1] If your this compound derivative is exhibiting significant cytotoxicity, it is likely due to one or more of the following factors:
-
Off-Target Effects: The chemical modifications made to the this compound scaffold may have introduced interactions with novel targets within the mammalian cells, leading to cytotoxicity through mechanisms unrelated to the MEP pathway.
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, which is a common cause of off-target cytotoxicity.[2][3] This can be assessed using specific assays that measure mitochondrial membrane potential or oxygen consumption.
-
Compound Instability: The derivative might be unstable in the cell culture medium, degrading into a more toxic substance.[4][5]
-
Cellular Uptake Differences: Modifications to improve cell permeability in target organisms might also enhance uptake in mammalian cells, leading to higher intracellular concentrations and potential toxicity.[6]
Q2: I am observing inconsistent IC50 values for my this compound derivative across different experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cytotoxicity testing. For this compound derivatives, consider these potential sources of variability:
-
Cellular Uptake Variability: The efficiency of cellular uptake can vary between experiments, influenced by cell density, passage number, and subtle changes in media composition. As this compound and its analogs can have poor permeability, this is a critical factor.[1]
-
Compound Stability: The stability of your derivative in cell culture media can impact its effective concentration over the course of the experiment. It is advisable to assess the stability of your compound under your specific experimental conditions.[4]
-
Assay Interference: Phosphonate compounds can potentially interfere with the reagents used in common cytotoxicity assays. It is crucial to run appropriate controls to rule out any direct interaction between your compound and the assay components.
-
General Assay Variability: Factors such as inconsistent cell seeding, pipetting errors, and plate edge effects can contribute to variability.[7]
Q3: Could my this compound derivative be interfering with the cytotoxicity assay itself? How can I check for this?
A3: Yes, it is possible for compounds to interfere with cytotoxicity assays, leading to either an overestimation or underestimation of cell viability.[8] For tetrazolium-based assays like MTT, XTT, and WST, a compound with reducing properties could convert the dye to its colored formazan (B1609692) product non-enzymatically. Conversely, a compound that inhibits the reductase enzymes involved in formazan production could lead to an apparent increase in cytotoxicity.
To test for assay interference, you should include the following controls in your experiment:
-
Compound in Media (No Cells): Add your this compound derivative to the cell culture medium in the absence of cells. If you observe a color change in an MTT/XTT/WST assay or a signal in an LDH assay, it indicates direct interference.
-
Killed-Cell Control: Treat cells with a potent cytotoxic agent to induce maximal cell death. Then, add your this compound derivative. This will help determine if your compound interferes with the signal generated from dead cells.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
Symptoms:
-
The IC50 value of the this compound derivative is much lower than anticipated.
-
Significant cell death is observed at concentrations where the parent compound is non-toxic.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform target deconvolution studies to identify potential off-target interactions.- Use a panel of cell lines from different tissues to assess selectivity.- Investigate common toxicity pathways, such as mitochondrial dysfunction or induction of apoptosis, using specific assays (e.g., JC-1 for mitochondrial membrane potential, Annexin V/PI for apoptosis). |
| Compound Instability/Degradation | - Assess the stability of the derivative in cell culture medium over the time course of the experiment using methods like HPLC.[4]- If the compound is unstable, consider reducing the incubation time or preparing fresh dilutions immediately before use. |
| Enhanced Cellular Uptake | - Compare the cytotoxicity in cell lines with known differences in transporter expression that might be relevant for your derivative's chemical class.- If the derivative was designed to be more lipophilic, this could lead to higher intracellular accumulation.[6] |
Problem 2: High Variability Between Replicates
Symptoms:
-
Large standard deviations in absorbance/fluorescence readings within the same treatment group.
-
Poorly reproducible dose-response curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and be consistent with your technique.- Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[7] |
| Compound Precipitation | - Visually inspect the wells under a microscope after adding the compound to check for precipitates.- Determine the solubility of your derivative in the final culture medium.- If solubility is an issue, consider using a different solvent or reducing the final concentration. |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions. |
Problem 3: No or Low Cytotoxicity Observed
Symptoms:
-
The this compound derivative does not show a dose-dependent cytotoxic effect, even at high concentrations.
-
The IC50 value cannot be determined.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Permeability | - The derivative may not be efficiently entering the cells. Consider synthesizing more lipophilic analogs or prodrug versions.[1]- Use cell lines known to have high expression of relevant uptake transporters if any are predicted for your compound class. |
| Compound Inactivation | - The derivative may be metabolized by the cells into an inactive form.- The compound may bind to components in the serum, reducing its effective concentration. Consider performing the assay in serum-free or low-serum medium for a short duration. |
| Incorrect Assay Choice | - The chosen assay may not be sensitive enough or may not be measuring the relevant cell death pathway. Consider using a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis). |
Data Presentation
Table 1: Example IC50 Values of this compound Derivatives in Various Cell Lines (48h Exposure)
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD |
| This compound | A549 | Lung Carcinoma | >1000 |
| Derivative A | A549 | Lung Carcinoma | 75.2 ± 8.1 |
| Derivative B | A549 | Lung Carcinoma | 15.6 ± 2.3 |
| This compound | MCF-7 | Breast Adenocarcinoma | >1000 |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 98.5 ± 10.4 |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 22.1 ± 3.5 |
Table 2: Example LDH Release in Response to this compound Derivatives (10 µM) after 24h Exposure
| Cell Line | Spontaneous Release (%) | Maximum Release (%) | This compound Treated (%) | Derivative A Treated (%) | Derivative B Treated (%) |
| A549 | 9.8 ± 1.1 | 100 | 10.2 ± 1.5 | 18.7 ± 2.9 | 45.6 ± 5.8 |
| MCF-7 | 7.5 ± 0.8 | 100 | 8.1 ± 1.2 | 15.4 ± 2.1 | 38.9 ± 4.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-cell controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound derivatives.
Caption: A logical flowchart for troubleshooting common issues in cytotoxicity assays.
Caption: The differential targeting of this compound in pathogen versus mammalian cells.
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities [mdpi.com]
- 2. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging functions of mammalian mitochondrial fusion and fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. search.library.uvic.ca [search.library.uvic.ca]
Validation & Comparative
Validating DXR as the Primary Target of Fosmidomycin in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR) as the primary target of the antibiotic Fosmidomycin (B1218577) in Mycobacterium tuberculosis. It compares the enzymatic inhibition by this compound with its limited whole-cell efficacy and explores alternative strategies, such as the development of lipophilic analogs, to overcome these limitations. Experimental data, detailed protocols, and pathway and workflow visualizations are presented to support the discussion.
Executive Summary
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in Mycobacterium tuberculosis and is absent in humans, making it an attractive target for novel anti-tuberculosis drugs.[1][2][3][4] this compound, a potent inhibitor of DXR, the second enzyme in this pathway, has been investigated as a potential therapeutic.[1][2] While it effectively inhibits the recombinant M. tuberculosis DXR enzyme, its whole-cell activity is limited due to the bacterium's intrinsic resistance.[5][6] This resistance is primarily attributed to poor uptake of the hydrophilic this compound molecule across the lipophilic mycobacterial cell wall and the absence of a suitable transporter.[5][7] Research efforts are now focused on developing modified this compound analogs with improved cell penetration to exploit the validated potential of DXR as a drug target.
Comparative Analysis of DXR Inhibition and Whole-Cell Activity
The following table summarizes the key quantitative data comparing the in-vitro activity of this compound against the DXR enzyme and its whole-cell activity against M. tuberculosis. It also includes data for a more potent analog to highlight the potential of chemical modifications.
| Compound | Target | Assay Type | IC50 (μM) | Whole-Cell MIC (μM) against M. tuberculosis | Key Findings |
| This compound | M. tuberculosis DXR | Enzymatic Inhibition | 0.079[8] | >128[6] | Potent enzymatic inhibitor but lacks whole-cell activity due to poor uptake.[5][6][7] |
| FR900098 | M. tuberculosis DXR | Enzymatic Inhibition | Not explicitly found for Mtb DXR, but is a known potent DXR inhibitor. | >128[6] | Similar to this compound, potent on the enzyme but poor whole-cell activity.[9][10] |
| Compound 8 (diethyl ester of a bisubstrate inhibitor) | M. tuberculosis DXR | Enzymatic Inhibition | 17.8[9][10] | Inhibits Mtb growth[9][10] | A lipophilic analog designed to improve cell penetration shows whole-cell activity.[9][10] |
Experimental Protocols
This section details the methodologies used to validate DXR as the target of this compound and to assess the efficacy of its analogs.
DXR Enzymatic Assay
This protocol is used to determine the in-vitro inhibitory activity of compounds against the DXR enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against recombinant DXR.
-
Principle: The assay measures the consumption of NADPH, a cofactor in the DXR-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.
-
Procedure:
-
Recombinant M. tuberculosis DXR is purified.
-
The reaction mixture is prepared containing buffer, the DXR enzyme, NADPH, and the substrate 1-deoxy-D-xylulose 5-phosphate (DXP).
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is initiated by the addition of DXP.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value. A high-throughput screening adaptation of this assay couples DXR to its upstream enzyme, DXP synthase (Dxs), to generate the substrate in situ.[8]
-
Whole-Cell Activity Assay (MIC Determination)
This protocol assesses the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
-
Objective: To determine the lowest concentration of a compound that prevents visible growth of M. tuberculosis.
-
Principle: Mycobacterial cultures are exposed to serial dilutions of the test compound, and growth is monitored.
-
Procedure:
-
M. tuberculosis is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
The test compound is serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Bacterial growth is assessed visually or by using a growth indicator dye (e.g., Resazurin).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Target Essentiality Studies
Genetic methods are employed to confirm that the target enzyme is essential for the survival of M. tuberculosis.
-
Objective: To demonstrate that the dxr gene is essential for the viability of M. tuberculosis.
-
Principle: Attempts are made to delete the chromosomal copy of the dxr gene. The inability to do so without providing a second functional copy of the gene confirms its essentiality.
-
Procedure:
-
A gene deletion vector is constructed containing flanking regions of the dxr gene but lacking the gene itself.
-
This vector is introduced into M. tuberculosis.
-
Homologous recombination is induced to replace the chromosomal copy of dxr with the deleted version.
-
The inability to obtain viable colonies unless a second, functional copy of the dxr gene is provided (e.g., on an integrating plasmid) demonstrates that dxr is an essential gene.[5][11]
-
Visualizing the MEP Pathway and Target Validation Workflow
The following diagrams illustrate the MEP pathway and the logical workflow for validating DXR as a drug target.
Caption: The MEP pathway in M. tuberculosis, highlighting DXR as the target of this compound.
Caption: Logical workflow for the validation of DXR as a drug target for M. tuberculosis.
Conclusion
The body of evidence strongly supports DXR as the primary and essential target of this compound in Mycobacterium tuberculosis. The discrepancy between the potent in-vitro inhibition of the DXR enzyme and the poor whole-cell activity of this compound is well-explained by the bacterium's lack of an appropriate uptake mechanism for this hydrophilic compound. The demonstration that lipophilic analogs of this compound can inhibit the growth of M. tuberculosis further validates DXR as a promising target for the development of novel anti-tuberculosis therapeutics. Future drug discovery efforts should focus on designing DXR inhibitors with physicochemical properties that allow for efficient penetration of the mycobacterial cell wall.
References
- 1. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium [mdpi.com]
- 4. The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis as a Target for the Development of New Drugs Against Tuberculosis | Bentham Science [eurekaselect.com]
- 5. Dxr is essential in Mycobacterium tuberculosis and this compound resistance is due to a lack of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antitubercular Activity of this compound, FR900098, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of potential bisubstrate inhibitors against Mycobacterium tuberculosis (Mtb) 1-deoxy-d-xylulose 5-phosphate reductoisomerase (Dxr)—evidence of a novel binding mode - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Design of Potential Bisubstrate Inhibitors against Mycobacterium tuberculosis (Mtb) 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (Dxr)—Evidence of a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Fosmidomycin and Artemisinin Efficacy in Malaria Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial agents Fosmidomycin and Artemisinin (B1665778). The following sections detail their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and outline the experimental protocols used in these evaluations.
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum. This has spurred the search for novel antimalarial agents with unique mechanisms of action. Two such drugs that have been the focus of extensive research are this compound and Artemisinin. Artemisinin and its derivatives are the cornerstone of current malaria treatment, known for their rapid parasite clearance. This compound, an antibiotic, targets a distinct metabolic pathway in the parasite, making it a promising candidate for combination therapy, particularly in the face of growing artemisinin resistance. This guide offers a comparative overview of their efficacy, supported by experimental data.
Mechanisms of Action
This compound and Artemisinin exhibit distinct mechanisms of action, targeting different essential pathways for parasite survival.
This compound specifically inhibits the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is crucial for the synthesis of essential molecules for the parasite's survival but is absent in humans, providing a selective target.[1][2]
Artemisinin and its derivatives possess an endoperoxide bridge that is essential for their antimalarial activity.[3][4] The activation of this bridge is thought to be initiated by intraparasitic heme-iron, leading to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates.[3][4][5] These reactive species then damage parasite proteins and other macromolecules, leading to parasite death.[4][5] Artemisinin primarily targets the asexual blood stages of the parasite.[6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and Artemisinin from various in vitro and clinical studies. It is important to note that direct head-to-head comparative studies of these drugs as monotherapies are limited. Much of the available data comes from studies evaluating their use in combination therapies.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Drug | Strain(s) | IC50 (nM) | Reference |
| Dihydroartemisinin | K1 (chloroquine-resistant) | 1.6 (median) | [7] |
| G112 (chloroquine-sensitive) | 2.5 (median) | [7] | |
| This compound | K1 (chloroquine-resistant) | 1347 (median) | [7] |
| G112 (chloroquine-sensitive) | 786 (median) | [7] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. A lower IC50 value indicates higher potency.
Table 2: Clinical Efficacy of this compound-Artesunate Combination Therapy in Children with Uncomplicated P. falciparum Malaria
| Parameter | 3-Day Regimen | Reference |
| Number of Patients | 10 | [8] |
| Day 28 Cure Rate | 100% | [8] |
| Parasite Clearance Time (geometric mean) | 24 hours | [8] |
| Fever Clearance Time (geometric mean) | 15 hours | [8] |
Table 3: Clinical Efficacy of this compound Monotherapy
| Population | Day 28 Cure Rate | Parasite Clearance Time (h) | Fever Clearance Time (h) | Reference |
| African Children (6 trials) | 85% (95% CI: 71-98%) | 39 | 30 | [9] |
| Adults (4 cohorts) | 70% (95% CI: 40-100%) | 49 | 42 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of standard experimental protocols for in vitro and in vivo assessment of antimalarial drugs.
In Vitro Schizont Maturation Inhibition Assay
This assay is a common method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes.
-
Drug Preparation: The test compounds (this compound, Artemisinin derivatives) are serially diluted to various concentrations.
-
Assay Setup: Synchronized ring-stage parasites are exposed to the different drug concentrations in 96-well plates.
-
Incubation: The plates are incubated for a duration that allows for the maturation of the parasites into schizonts in the drug-free control wells (typically 24-48 hours).
-
Assessment of Inhibition: Parasite growth inhibition is assessed by microscopy (counting the number of schizonts), by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine, or by using fluorescent dyes that bind to parasite DNA.
-
Data Analysis: The drug concentration that inhibits schizont maturation by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
In Vivo 4-Day Suppressive Test (Peter's Test) in Murine Malaria Model
This is a standard in vivo test to evaluate the efficacy of antimalarial compounds in a mouse model.
-
Animal Model: Typically, Swiss albino or other susceptible mouse strains are used.
-
Parasite Inoculation: Mice are infected with a specific strain of rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: The test compounds are administered to the mice, usually starting a few hours after infection and continuing for four consecutive days. Different dose levels are tested. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.
-
Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Assessment: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined.
-
Survival Monitoring: The survival of the mice in each group is monitored for a set period (e.g., 30 days) to assess the curative potential of the compound.
Mandatory Visualization
Signaling Pathways
References
- 1. mmv.org [mmv.org]
- 2. The assessment of antimalarial drug efficacy in vivo. | SMC [smc-alliance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The parasite clearance curve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
A Head-to-Head Comparison of Fosmidomycin and FR900098 Activity
For Researchers, Scientists, and Drug Development Professionals
Fosmidomycin and its acetyl derivative, FR900098, are potent inhibitors of the non-mevalonate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in many pathogens, including bacteria and malaria parasites.[1][2] This pathway is absent in humans, making its enzymes attractive targets for antimicrobial drug development.[2][3] Both compounds specifically target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, a key enzyme in this pathway.[4][5][6] This guide provides a comprehensive, data-driven comparison of the activity of this compound and FR900098, supported by experimental data and detailed protocols.
Mechanism of Action
This compound and FR900098 act as competitive inhibitors with respect to the substrate 1-deoxy-D-xylulose 5-phosphate (DXP) and as uncompetitive inhibitors concerning the cofactor NADPH.[2][7][8] This indicates that NADPH must bind to the enzyme first, inducing a conformational change that allows the inhibitor to bind to the DXP active site.[7][8] FR900098, being the acetyl derivative of this compound, generally exhibits enhanced activity, which is attributed to a higher affinity for the target enzyme.[1][9]
Quantitative Comparison of In Vitro Activity
The following tables summarize the inhibitory activities of this compound and FR900098 against their target enzyme (DXR/IspC) from various organisms and their antimicrobial efficacy against different pathogens.
Table 1: Inhibition of DXR/IspC Enzyme Activity (IC50/Ki)
| Organism | This compound | FR900098 | Reference |
| Plasmodium falciparum | 32 nM (IC50) | 18 nM (IC50) | [9] |
| Plasmodium falciparum | - | 9 nM (Ki) | [7] |
| Francisella tularensis LVS | 247 nM (IC50) | 230 nM (IC50) | [1] |
| Escherichia coli | 38 nM (Ki) | 62 nM (IC50) | [1][5] |
| Acinetobacter baumannii | 47 nM (IC50) | 24 nM (IC50) | [2] |
| Klebsiella pneumoniae | 45.5 nM (IC50) | 19.5 nM (IC50) | [10] |
| Yersinia pestis | 0.71 µM (IC50) | 0.23 µM (IC50) | [2][10] |
| Toxoplasma gondii | 90 nM (Ki) | 48 nM (Ki) | [2] |
Table 2: Antimicrobial Activity (MIC, EC50, and IC50)
| Organism | This compound | FR900098 | Metric | Reference |
| Plasmodium falciparum (clinical isolates) | 301 nM | 118 nM | IC50 | [9] |
| Francisella novicida | 136 µM | 254 µM | MIC | [1] |
| Francisella novicida | 3.6 µM | 23.2 µM | EC50 | [1] |
| Bacillus anthracis | 0.78 µg/mL | >500 µg/mL | MIC | [11] |
| Mycobacterium tuberculosis | >500 µg/mL | >500 µg/mL | MIC | [11] |
In Vivo Efficacy and Bioavailability
While both compounds show potent in vitro activity, their effectiveness in vivo can be limited by low bioavailability, likely due to their polarity.[1] FR900098 has been shown to be approximately twice as active as this compound in a Plasmodium vinckei mouse model.[9] Both compounds require the glycerol-3-phosphate transporter (GlpT) for entry into cells, and the absence or mutation of this transporter can lead to resistance.[1][2] This has prompted the development of more lipophilic prodrugs to bypass the need for this transporter and improve cell penetration.[1][11]
Experimental Protocols
DXP Reductoisomerase (DXR/IspC) Inhibition Assay
This spectrophotometric assay measures the inhibition of DXR by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 1 mM MnCl2
-
This compound and FR900098 stock solutions
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound and FR900098 in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DXR enzyme (final concentration ~50 nM)
-
Inhibitor solution (varying concentrations) or vehicle control
-
-
Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature. This is particularly important for slow, tight-binding inhibitors like this compound.[1]
-
Initiate the reaction by adding DXP (substrate) and NADPH (cofactor) to final concentrations of ~250 µM and ~0.3 mM, respectively.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to DXR activity.[12][13]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth with cysteine (TSB-C) for F. novicida)[1]
-
This compound and FR900098 stock solutions
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 1x105 CFU/mL).[1]
-
Prepare serial two-fold dilutions of this compound and FR900098 in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[1]
Visualizations
Caption: Inhibition of the MEP pathway by this compound and FR900098.
Caption: Generalized workflow for inhibitor activity screening.
References
- 1. Lipophilic Prodrugs of FR900098 Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. amberlife.in [amberlife.in]
- 4. This compound, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of the Potent Antimalarial Compound FR900098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of N-Acyl and N-Alkoxy this compound Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antitubercular Activity of this compound, FR900098, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Clinical trial data on Fosmidomycin combination therapies for malaria
Fosmidomycin, an inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis in malaria parasites, has been evaluated in several clinical trials as a component of combination therapy for uncomplicated falciparum malaria.[1][2][3] Its unique mechanism of action, targeting an enzyme pathway absent in humans, makes it a promising candidate to combat emerging drug resistance.[1][4][5] This guide provides a comparative overview of the clinical trial data on various this compound-based combination therapies, with a focus on their efficacy and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Targeting Isoprenoid Biosynthesis
This compound's antimalarial activity stems from its ability to inhibit 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the MEP pathway.[2][5][6] This pathway is crucial for the synthesis of isoprenoids, which are essential for parasite survival.[2][5] The inhibition of this pathway offers selective toxicity against the parasite.[5]
References
- 1. This compound, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. amberlife.in [amberlife.in]
- 6. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Novel Fosmidomycin Analogs: A Comparative Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Fosmidomycin (B1218577), a phosphonic acid antibiotic, has garnered significant attention as an antimalarial agent due to its unique mechanism of action. It inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for the survival of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, as well as for various bacteria, but is absent in humans, making DXR an attractive target for selective drug design.
Despite its promise, this compound's clinical utility is hampered by suboptimal pharmacokinetic properties, including poor oral bioavailability. This has spurred extensive research into the development of novel analogs with improved potency, metabolic stability, and cell permeability. This guide provides a comparative overview of the synthesis and biological activity of several classes of recently developed this compound analogs, supported by experimental data and protocols.
Performance Comparison of this compound Analogs
The antimalarial efficacy of novel this compound analogs is typically evaluated based on their 50% inhibitory concentration (IC50) against P. falciparum cultures, their cytotoxicity (CC50) against mammalian cell lines, and the resulting selectivity index (SI = CC50/IC50), which indicates the compound's therapeutic window. The following tables summarize the biological activities of representative analogs from different classes.
Table 1: α-Aryl Substituted this compound Analogs
These analogs feature an aromatic substituent at the α-position relative to the phosphonate (B1237965) group, which can enhance lipophilicity and potentially improve cell uptake.
| Compound | α-Substituent | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | - | K1 (chloroquine-resistant) | 0.83 | |
| 1e | 3,4-dichlorophenyl | K1 (chloroquine-resistant) | 0.07 | [1] |
Data indicates that the introduction of a 3,4-dichlorophenyl group at the α-position can significantly increase antiplasmodial activity compared to the parent compound.
Table 2: this compound-Antimalarial Conjugates
Hybrid molecules combining this compound with other known antimalarial scaffolds, such as artemisinin (B1665778) or aminochloroquinolines, have been synthesized to explore potential synergistic effects and combat drug resistance.
| Compound | Conjugated Moiety | P. falciparum Strain | IC50 (µM) | CC50 (µM) (Fibroblasts) | SI | Reference |
| This compound | - | FcB1 (chloroquine-resistant) | 15.0 | >100 | >6.6 | [2] |
| FSM-ACQ 1 | Aminochloroquinoline | FcB1 (chloroquine-resistant) | 4.3 | >100 | >23.2 | [2] |
| FSM-ACQ 2 | Aminochloroquinoline | FcB1 (chloroquine-resistant) | 2.8 | >100 | >35.7 | [2] |
| FSM-ART 1 | Artemisinin (x2) | FcB1 (chloroquine-resistant) | 0.36 | 34 | 94 | [2] |
| FSM-ART 2 | Artemisinin (x2) | FcB1 (chloroquine-resistant) | 0.65 | 22 | 34 | [2] |
Conjugation with both aminochloroquinoline and artemisinin moieties resulted in analogs with significantly improved antiplasmodial activity. The artemisinin conjugates, in particular, showed very high potency and selectivity.
Table 3: Reverse Thia-Analogs of this compound
These analogs feature a sulfur atom (thia-ether) in the linker and a reversed hydroxamate group. Certain enantiomers of these compounds have shown potent and selective inhibition of the target enzyme.
| Compound | Chirality | P. falciparum Strain | IC50 (nM) | CC50 (µM) (HeLa cells) | SI | Reference |
| Thia-analog 1 | Racemic | NF54 | 30 | >10 | >333 | [3] |
| Thia-analog 1 | (S)-(+)-enantiomer | NF54 | 19 | >10 | >526 | [3] |
| Thia-analog 1 | (R)-(-)-enantiomer | NF54 | 110 | >10 | >91 | [3] |
The (S)-(+)-enantiomer of the reverse thia-analog demonstrated the most potent antiplasmodial activity, highlighting the stereospecificity of the interaction with the DXR enzyme.
Signaling and Experimental Workflows
The Non-Mevalonate (MEP) Pathway
This compound and its analogs target the DXR enzyme within the MEP pathway, which is crucial for the synthesis of isoprenoid precursors in P. falciparum. Inhibition of this pathway disrupts essential cellular functions, leading to parasite death.
Caption: The Non-Mevalonate (MEP) pathway for isoprenoid biosynthesis in P. falciparum.
General Synthetic Workflow for this compound Analogs
The synthesis of novel this compound analogs often involves multi-step chemical reactions, starting from commercially available materials. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the chemical synthesis of this compound analogs.
Experimental Workflow for Biological Evaluation
The biological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their antiplasmodial potency and cytotoxicity.
Caption: Workflow for determining the in vitro antiplasmodial activity and cytotoxicity of this compound analogs.
Experimental Protocols
Synthesis of α-(3,4-dichlorophenyl) this compound Analog (Compound 1e)
This protocol is a representative example of the synthesis of α-substituted this compound analogs.
Step 1: Synthesis of diethyl 1-(3,4-dichlorophenyl)-3-oxopropylphosphonate A solution of 3,4-dichlorobenzaldehyde (B146584) (1.0 eq) in dry THF is added dropwise to a solution of the ylide prepared from diethyl (2-oxopropyl)phosphonate (1.1 eq) and sodium hydride (1.1 eq) in dry THF at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of diethyl 1-(3,4-dichlorophenyl)-3-hydroxypropylphosphonate To a solution of the product from Step 1 in methanol (B129727) at 0 °C, sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give the alcohol.
Step 3: Synthesis of diethyl 3-azido-1-(3,4-dichlorophenyl)propylphosphonate To a solution of the alcohol from Step 2 and diphenylphosphoryl azide (B81097) (1.2 eq) in dry toluene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 4: Synthesis of diethyl 3-amino-1-(3,4-dichlorophenyl)propylphosphonate A solution of the azide from Step 3 in THF is treated with triphenylphosphine (B44618) (1.1 eq) and stirred for 2 hours, followed by the addition of water. The mixture is stirred for an additional 12 hours. The solvent is evaporated, and the residue is purified to yield the amine.
Step 5: Synthesis of the final analog The amine from Step 4 is N-formylated using a standard formylating agent (e.g., ethyl formate). The resulting formamide (B127407) is then treated with a suitable hydroxylating agent to form the hydroxamic acid. Finally, the phosphonate esters are cleaved using a reagent such as bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis to yield the final phosphonic acid.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum (e.g., K1 or FcB1 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are aliquoted into 96-well plates containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing saponin, Triton X-100, and SYBR Green I fluorescent dye. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
IC50 Calculation: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., HeLa or human fibroblasts) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded into 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate spectrophotometer.
-
CC50 Calculation: The absorbance values are plotted against the drug concentration, and the CC50 value is determined by non-linear regression analysis.
References
- 1. Synthesis of alpha-substituted this compound analogues as highly potent Plasmodium falciparum growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Novel reverse thia-analogs of this compound: Synthesis and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Fosmidomycin and Other DXR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to fosmidomycin (B1218577), a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), presents a significant challenge in the development of new antibacterial and antimalarial agents targeting the methylerythritol phosphate (B84403) (MEP) pathway. Understanding the landscape of cross-resistance between this compound and other DXR inhibitors is critical for the design of next-generation therapeutics capable of overcoming these resistance mechanisms. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies.
Mechanisms of this compound Resistance
Resistance to this compound primarily arises from two distinct molecular mechanisms:
-
Target Modification: Mutations in the dxr gene, which encodes the DXR enzyme, can alter the drug's binding site, thereby reducing its inhibitory activity. A notable example is the S222T mutation in Escherichia coli DXR, which has been shown to confer a 10-fold increase in resistance to this compound and its analogs[1][2].
-
Substrate Accumulation: In the malaria parasite Plasmodium falciparum, resistance can be conferred by mutations in the had1 gene. This mutation leads to increased levels of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), which can outcompete this compound for binding to the DXR enzyme[3].
These resistance mechanisms provide the basis for evaluating the potential for cross-resistance with other DXR inhibitors.
Comparative Analysis of DXR Inhibitor Activity
The following tables summarize the in vitro activity (IC50 values) of various DXR inhibitors against both this compound-susceptible (wild-type) and this compound-resistant strains of P. falciparum and E. coli. This data allows for a direct comparison of their potential to overcome known this compound resistance mechanisms.
Table 1: Comparative Activity of DXR Inhibitors Against this compound-Susceptible and -Resistant Plasmodium falciparum
| Compound | Chemical Class | Wild-Type (3D7) IC50 (µM) | This compound-Resistant (had1 mutant) IC50 (µM) | Fold-Change in Resistance | Reference |
| This compound | Phosphonic Acid | 1.087 | >10 | >9.2 | [4] |
| FR900098 | N-acetyl this compound Analog | 0.09 - 0.35 | Increased resistance observed | - | [4] |
| Compound 12a | α,β-Unsaturated this compound Analog | 0.019 | Increased resistance observed | - | [4] |
| Compound 18a (Prodrug of 12a) | α,β-Unsaturated this compound Analog Prodrug | 0.013 | Increased resistance observed | - | [4] |
| Compound 6l | Lipophilic N-alkoxyaryl FR900098 Analog | 0.30 | Increased resistance observed | - | [3] |
| Compound 7l (Prodrug of 6l) | Lipophilic N-alkoxyaryl FR900098 Analog Prodrug | 0.37 | Increased resistance observed | - | [3] |
Table 2: Comparative Activity of DXR Inhibitors Against this compound-Susceptible and -Resistant Escherichia coli
| Compound | Wild-Type IC50 (µM) | This compound-Resistant (Dxr-S222T) IC50 (µM) | Fold-Change in Resistance | Reference |
| This compound | ~12.5 | >125 | ~10 | [1][5] |
| FR900098 | Data not available | Increased resistance observed | ~10 | [1] |
| Fosfoxacin | Data not available | Increased resistance observed | ~10 | [1] |
Experimental Protocols
Generation of this compound-Resistant Strains
a) P. falciparum with had1 mutation:
This compound-resistant P. falciparum lines can be generated through continuous drug pressure.
-
Culture Initiation: Begin with a drug-sensitive strain, such as 3D7.
-
Drug Exposure: Introduce this compound at a concentration equivalent to the IC50 value.
-
Stepwise Concentration Increase: As the parasites adapt and resume growth, gradually increase the this compound concentration in a stepwise manner over several months.
-
Clonal Selection: Once parasites can tolerate high concentrations of the drug, perform limiting dilution to isolate clonal populations.
-
Genotypic Confirmation: Sequence the had1 gene to confirm the presence of resistance-conferring mutations.
b) E. coli with dxr mutations:
Resistant E. coli strains can be generated through screening of mutant libraries.
-
Mutant Library Generation: Create a library of E. colidxr mutants using methods such as error-prone PCR.
-
Transformation: Transform a suitable E. coli host strain with the plasmid-based dxr mutant library.
-
Selection: Plate the transformed bacteria on media containing a lethal dose of this compound.
-
Isolation and Confirmation: Isolate colonies that survive the selection and sequence the dxr gene to identify mutations, such as S222T[1].
Antimicrobial Susceptibility Testing
a) P. falciparum in vitro growth inhibition assay:
-
Parasite Culture: Culture P. falciparum in human erythrocytes in complete medium.
-
Drug Preparation: Prepare serial dilutions of the DXR inhibitors.
-
Assay Setup: In a 96-well plate, add the parasite culture to wells containing the different drug concentrations. Include drug-free and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay or a pLDH assay.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the growth inhibition against the drug concentration and fitting the data to a dose-response curve.
b) E. coli minimum inhibitory concentration (MIC) determination:
The broth microdilution method is a standard procedure.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare two-fold serial dilutions of the DXR inhibitors in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Mechanisms of DXR inhibition and this compound resistance.
Caption: Workflow for cross-resistance studies of DXR inhibitors.
Conclusion
The available data indicates that cross-resistance is a significant concern for DXR inhibitors that share a similar binding mode to this compound. Both target site mutations in dxr and substrate accumulation due to had1 mutations can confer resistance to a range of this compound analogs, including those with improved potency against wild-type strains. These findings underscore the importance of designing novel DXR inhibitors that can overcome these resistance mechanisms, for instance, by binding to different sites on the enzyme or by having a sufficiently high affinity to counteract the effects of increased substrate competition. The experimental protocols and comparative data presented in this guide provide a framework for the continued development and evaluation of new DXR inhibitors in the fight against drug-resistant pathogens.
References
- 1. Resistance to the antimicrobial agent this compound and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEPicides: α,β-Unsaturated this compound Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Interaction of Fosmidomycin and Clindamycin: A Comparative Guide
A comprehensive analysis of the enhanced anti-malarial efficacy achieved by combining Fosmidomycin (B1218577) and Clindamycin (B1669177), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The combination of this compound and Clindamycin has emerged as a promising therapeutic strategy against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides an objective comparison of the combination therapy against monotherapy, presenting supporting experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Mechanism of Synergistic Action
This compound and Clindamycin exhibit a synergistic interaction by targeting different essential pathways within the malaria parasite's apicoplast, a non-photosynthetic plastid organelle.
This compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2][3][4] This pathway is crucial for the parasite's survival but is absent in humans, making this compound selectively toxic.[5]
Clindamycin , a lincosamide antibiotic, primarily functions by inhibiting protein synthesis in the apicoplast.[6][7][8][9] It binds to the 50S ribosomal subunit of the parasite, thereby disrupting the translation of essential proteins.[6][7][8][9]
The synergistic effect arises from the dual assault on the apicoplast's functions. By inhibiting two distinct and vital processes, the combination therapy achieves a greater anti-malarial effect at lower concentrations than either drug used alone.
In Vitro Efficacy
In vitro studies have consistently demonstrated the synergistic activity of this compound and Clindamycin against various strains of P. falciparum. The interaction is typically quantified using the fractional inhibitory concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.
| Drug Combination | P. falciparum Strain | FIC Index (Median) | Interpretation | Reference |
| This compound + Clindamycin | K1 (multidrug-resistant) | 0.45 | Synergy | [1] |
| This compound + Clindamycin | NF 54 (chloroquine-sensitive) | 0.5 | Synergy | [1] |
| This compound + Clindamycin | 3D7 (chloroquine-sensitive) | Not explicitly stated, but synergy was observed | Synergy | [2] |
In Vivo Efficacy: Animal and Human Studies
The synergistic effect observed in vitro translates to improved therapeutic outcomes in both animal models and human clinical trials.
Murine Malaria Models
Studies using Plasmodium vinckei and Plasmodium berghei in mice have shown that the combination of this compound and Clindamycin leads to a more significant reduction in parasitemia and higher cure rates compared to either drug alone.[1][10][11]
| Treatment Group | Parasitemia Reduction | Cure Rate | Reference |
| This compound alone | Partial | Low | [1] |
| Clindamycin alone | Partial | Moderate | [1] |
| This compound + Clindamycin | Significant | High | [1][10] |
Human Clinical Trials
Clinical trials in African children with uncomplicated P. falciparum malaria have confirmed the efficacy and safety of the this compound-Clindamycin combination. The combination therapy results in rapid parasite clearance and high cure rates, even with short treatment courses.[12][13][14][15][16][17][18]
| Treatment Regimen | Day 28 Cure Rate (PCR-corrected) | Key Findings | Reference |
| This compound (30 mg/kg) + Clindamycin (5 mg/kg) for 5 days | 100% | Superior to either drug alone in rapid and radical clearance. | [12][16] |
| This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 3 days | 90% | Well-tolerated and highly efficacious. | [17] |
| This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 2 days | 100% (Day 14) | Short-course regimens are highly effective. | [13][15] |
| This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 3 days | 94% | Comparable efficacy to sulfadoxine-pyrimethamine. | [14] |
Experimental Protocols
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Methodology:
-
Drug Preparation: Prepare stock solutions of this compound and Clindamycin. Create a series of twofold dilutions for each drug.
-
Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the rows and the dilutions of Clindamycin along the columns. This creates a matrix of different drug concentration combinations.
-
Inoculation: Add a synchronized culture of P. falciparum at a specific parasitemia to each well.
-
Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for 48-72 hours.
-
Growth Assessment: Determine parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears or fluorescence-based assays (e.g., SYBR Green I).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
Time-Kill Assay for In Vitro Synergy
Time-kill assays provide information on the rate of killing and the dynamic interaction between drugs over time.
Methodology:
-
Culture Preparation: Prepare a synchronized culture of P. falciparum.
-
Drug Exposure: Expose the parasite culture to this compound alone, Clindamycin alone, and the combination of both at specific concentrations (e.g., at their respective MICs). A drug-free control is also included.
-
Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots from each culture.
-
Parasitemia Determination: Determine the parasitemia in each sample by microscopy.
-
Data Analysis: Plot the log₁₀ parasitemia versus time for each treatment group. Synergy is generally defined as a ≥ 2-log₁₀ decrease in parasite count by the combination compared with the most active single agent at a specific time point.
In Vivo Efficacy Study in a Murine Malaria Model
Animal models are crucial for evaluating the in vivo efficacy of drug combinations before human trials.
Methodology:
-
Infection: Infect mice with a specific strain of murine malaria parasite, such as Plasmodium berghei.
-
Grouping: Randomly assign the infected mice to different treatment groups: vehicle control, this compound alone, Clindamycin alone, and the combination of this compound and Clindamycin.
-
Drug Administration: Administer the drugs orally or via another appropriate route for a specified duration (e.g., 4 days).
-
Monitoring: Monitor parasitemia daily by examining Giemsa-stained blood smears. Also, monitor the overall health and survival of the mice.
-
Data Analysis: Compare the mean parasitemia levels and survival rates between the different treatment groups. A significant reduction in parasitemia and an increase in survival in the combination group compared to the single-drug groups indicate in vivo synergy.
Conclusion
The combination of this compound and Clindamycin represents a potent and synergistic treatment for P. falciparum malaria. The distinct mechanisms of action targeting the parasite's apicoplast lead to enhanced efficacy, as demonstrated by extensive in vitro and in vivo data. The provided experimental protocols offer a framework for further research into this promising anti-malarial combination. This guide underscores the importance of combination therapy in overcoming drug resistance and improving clinical outcomes in the fight against malaria.
References
- 1. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo synergy of this compound, a novel antimalarial drug, with clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amberlife.in [amberlife.in]
- 6. Clindamycin - Wikipedia [en.wikipedia.org]
- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. malariaworld.org [malariaworld.org]
- 11. Modified dosing schedule efficacy of this compound and clindamycin against murine malaria Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-clindamycin for Plasmodium falciparum Infections in African children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-clindamycin for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized Controlled Trial of this compound-Clindamycin versus Sulfadoxine-Pyrimethamine in the Treatment of Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound plus clindamycin for treatment of pediatric patients aged 1 to 14 years with Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro and in vivo efficacy of different Fosmidomycin formulations
For Researchers, Scientists, and Drug Development Professionals
Fosmidomycin (B1218577), an inhibitor of the non-mevalonate pathway for isoprenoid biosynthesis, represents a promising antimalarial drug candidate due to its unique mechanism of action, which is absent in humans. However, its clinical utility has been hampered by suboptimal pharmacokinetic properties, including poor bioavailability and a short half-life.[1][2] This has spurred the development of various prodrugs and novel formulations designed to enhance its therapeutic efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of these next-generation this compound formulations, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the MEP Pathway
This compound and its analogs exert their antimicrobial effect by inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC), the second enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] This pathway is essential for the synthesis of isoprenoid precursors, which are vital for the survival of many pathogens, including the malaria parasite Plasmodium falciparum.[1] As humans utilize the distinct mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, DXR inhibitors are highly selective for the parasite.
Experimental Design & Workflow
The evaluation of novel this compound formulations typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies in animal models. This ensures a systematic assessment of a compound's potential as a viable drug candidate.
Comparative In Vitro Efficacy
The primary goal of creating this compound prodrugs is to improve cell permeability, thereby increasing the concentration of the active drug at the target site within the parasite. Acyloxymethyl, alkoxycarbonyloxymethyl, and carbamate (B1207046) modifications of the phosphonate (B1237965) moiety have been shown to significantly enhance in vitro activity against asexual blood stages of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity of this compound Formulations against P. falciparum
| Compound/Formulation | Prodrug Type | P. falciparum Strain | IC₅₀ (µM) | Fold Improvement vs. This compound |
| This compound (Reference) | - | 3D7 | 0.81[1] | - |
| POM-Fosmidomycin | Pivaloyloxymethyl (POM) Ester | 3D7 | 0.4 - 2.1 | ~1-2x |
| N-benzyl Carbamate Prodrug | Double Prodrug (POM + Carbamate) | K1 | 0.64[4] | ~1.3x |
| Acyloxybenzyl Prodrug (Benzoyl) | Acyloxybenzyl Ester | K1 | ~0.01 - 0.05* | >16x |
*Note: Acyloxybenzyl prodrugs showed low nanomolar IC50 values; a specific value of 10-50 nM is estimated from the source for comparison.[5]
Comparative In vivo Efficacy
Successful translation from in vitro potency to in vivo efficacy is the critical test for any new formulation. Studies in murine models of malaria, such as those using Plasmodium berghei or Plasmodium vinckei, are essential for evaluating a compound's activity in a complex biological system. Prodrug strategies aim to increase oral bioavailability and metabolic stability, leading to improved parasite clearance.[3]
Data from a study evaluating fluorinated analogs of FR900098 (an N-acetyl derivative of this compound) in a P. berghei-infected mouse model demonstrates the impact of chemical modification on in vivo efficacy.
Table 2: In Vivo Efficacy of this compound Analogs in P. berghei-Infected Mice
| Compound | Administration | Dose | Parasitemia Suppression (Day 4) |
| FR900098 (Reference) | Intraperitoneal | 50 mg/kg (5 days) | 93%[1] |
| Fluorinated Analog 93 | Intraperitoneal | 50 mg/kg (5 days) | 88%[1] |
| Fluorinated Analog 94 | Intraperitoneal | 50 mg/kg (5 days) | 85%[1] |
| Chloroquine (Control) | Intraperitoneal | 50 mg/kg (5 days) | 100% (Eradicated)[1] |
While the specific fluorinated analogs showed slightly weaker activity compared to the parent compound FR900098 in this instance, other prodrugs, such as acyloxyalkyl esters, have demonstrated a 2-fold increase in activity in P. vinckei-infected mice, highlighting the success of the prodrug approach.[6]
Key Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is a common high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Parasite Culture : Asexual stages of chloroquine-resistant (e.g., K1, Dd2) or sensitive (e.g., 3D7) P. falciparum strains are maintained in continuous culture with human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds (this compound and its formulations) in a 96-well microplate.
-
Add synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
In Vivo Efficacy Assessment (Murine Malaria Model)
The 4-day suppressive test (Peter's test) is a standard method for evaluating the in vivo activity of antimalarial compounds.
-
Animal Model : Female BALB/c or similar mouse strains are used.
-
Infection : Mice are inoculated intravenously or intraperitoneally with Plasmodium berghei ANKA strain-infected red blood cells (e.g., 1x10⁷ parasitized erythrocytes).
-
Drug Administration :
-
Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3). Administration can be oral (p.o.) or intraperitoneal (i.p.) depending on the study's objective.
-
-
Monitoring :
-
On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of parasitized red blood cells out of ~1,000 total red blood cells.
-
The percentage of parasite suppression is calculated relative to a vehicle-treated control group.
-
Mice may also be monitored for mean survival time.
-
Conclusion
The development of this compound prodrugs represents a critical strategy to overcome the pharmacokinetic limitations of the parent compound. Formulations such as acyloxymethyl and acyloxybenzyl esters have demonstrated a significant enhancement in in vitro antiplasmodial activity, with some showing more than a 10-fold improvement over this compound.[5][7] While in vivo data is more complex, evidence confirms that prodrug modifications can lead to improved efficacy in murine malaria models, validating this approach as a promising avenue for developing new, more effective antimalarial therapies targeting the essential MEP pathway. Further investigation into "double prodrugs" and other novel delivery systems continues to be a high-priority area of research.[4]
References
- 1. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid based prodrugs of a this compound surrogate as antimalarial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double prodrugs of a this compound surrogate as antimalarial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyloxybenzyl and Alkoxyalkyl Prodrugs of a this compound Surrogate as Antimalarial and Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs of reverse this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Fosmidomycin in Newly Identified Pathogens: A Comparative Guide
Introduction
Fosmidomycin (B1218577) is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae. Its potent antimicrobial activity stems from the specific inhibition of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for a wide range of pathogens, including Gram-negative bacteria and apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, making enzymes within the MEP pathway highly attractive targets for antimicrobial drug development.[1][3][4]
The primary molecular target of this compound is 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR, also known as IspC), the second enzyme in the MEP pathway.[5][6][7] this compound acts as a competitive inhibitor of DXR with respect to its substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[4][8] Some studies also suggest a potential secondary in vivo target, methylerythritol phosphate (B84403) cytidyltransferase (IspD), an enzyme downstream of DXR.[3][9] This guide provides a comparative overview of this compound's target validation, its performance against various pathogens, and the experimental protocols used to validate its mechanism of action.
Comparative Performance Data
This compound and its analogs have been evaluated against a variety of pathogens. The following tables summarize key quantitative data, including enzyme inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC).
Table 1: Enzymatic Inhibition of DXR by this compound
| Pathogen/Organism | Enzyme | Kᵢ Value (nM) | Notes |
| Escherichia coli | DXR (IspC) | 38 | - |
| Mycobacterium tuberculosis | DXR (IspC) | 80 | M. tuberculosis is intrinsically resistant due to poor drug uptake.[2] |
| Francisella tularensis | DXR (IspC) | 99 | - |
| Zymomonas mobilis | DXR (IspC) | 600 | Competitive inhibitor.[8] |
Data sourced from references[2][5][8].
Table 2: In Vitro Efficacy of this compound Against Various Pathogens
| Pathogen | Assay Type | IC₅₀ / MIC | Notes |
| Plasmodium falciparum | Growth Inhibition | IC₅₀: 0.81 µM | Effective against multidrug-resistant strains.[2][10] |
| Escherichia coli (K12 strain) | Growth Inhibition | MIC: 12.5 µM | Model organism for Gram-negative bacteria.[10] |
| Francisella tularensis | Growth Inhibition | MIC: 136 µM | Cause of tularemia.[10] |
| Staphylococcus schleiferi | Growth Inhibition | MIC: 0.5–8 µg/mL | Pathogen relies on the MEP pathway.[10] |
| Staphylococcus pseudintermedius | Growth Inhibition | MIC: 0.5–1 µg/mL | Pathogen relies on the MEP pathway.[10] |
| Staphylococcus aureus | Growth Inhibition | Ineffective | Lacks the dxr gene and MEP pathway.[10] |
Data sourced from references[2][10].
Table 3: Comparison with Alternative DXR Inhibitors
| Compound | Target Organism | Activity | Key Characteristics |
| This compound | P. falciparum, E. coli | Potent DXR inhibitor | Hydrophilic, leading to poor pharmacokinetic properties.[11] |
| FR900098 | P. falciparum | Greater antimalarial activity in mouse models than this compound.[8] | N-acetyl analog of this compound.[1] |
| Reverse Hydroxamate Analogs | P. falciparum | Potent antiplasmodial activity | Designed to improve on this compound's structure.[12] |
| N-alkoxy this compound Analogs | P. falciparum | Bisubstrate inhibition (targets both DXP and NADPH binding sites).[4] | Designed to enhance binding affinity by occupying adjacent sites.[4] |
| Lipophilic Non-hydroxamates | E. coli, ESKAPE pathogens | IC₅₀ values from 0.29 to 106 µM against E. coli DXR. | Designed to improve cell penetration and reduce potential toxicity associated with hydroxamates.[13] |
Data sourced from references[1][4][8][11][12][13].
Key Experimental Protocols
Validating DXR as the target of this compound in a new pathogen involves a series of key experiments, from enzymatic assays to cellular and in vivo studies.
Protocol 1: DXR Enzyme Inhibition Assay (Spectrophotometric)
This continuous-enzyme assay is fundamental for determining the inhibitory activity of compounds against DXR by monitoring the oxidation of the cofactor NADPH.[14]
A. Materials:
-
Purified recombinant DXR enzyme from the target pathogen.
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate.
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
MgCl₂ solution (1 M).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm at a constant temperature.
B. Procedure:
-
Prepare Assay Mixture: In each well of the microplate, add the assay buffer, MgCl₂, NADPH, and the DXR enzyme.
-
Add Inhibitor: Add varying concentrations of the test compound (or DMSO for control) to the wells and incubate for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate DXP to all wells to start the enzymatic reaction.
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is directly proportional to DXR activity.[14]
C. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
A. Materials:
-
Intact cells of the target pathogen.
-
Lysis buffer.
-
Test compound (this compound).
-
Equipment for heat treatment (e.g., PCR cycler).
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies against DXR).
B. Procedure:
-
Treat Cells: Incubate cell cultures with the test compound or vehicle control for a defined period.
-
Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release proteins.
-
Separate Aggregates: Centrifuge the lysates to pellet denatured, aggregated proteins.
-
Detect Soluble Protein: Analyze the supernatant for the presence of the soluble DXR protein using Western blotting or mass spectrometry.
C. Data Analysis:
-
A positive result is observed if DXR remains soluble at higher temperatures in the drug-treated samples compared to the control samples. This shift in thermal stability indicates direct binding of the compound to the DXR protein within the cell.
Visualizations: Pathways and Workflows
The Non-Mevalonate (MEP) Pathway and this compound's Target
The MEP pathway is a seven-step enzymatic process for synthesizing the isoprenoid precursors IPP and DMAPP. This compound targets DXR (IspC), which catalyzes the second step.
General Workflow for this compound Target Validation
This workflow outlines the logical progression from initial screening to in vivo validation for confirming the activity of this compound or its analogs against a newly identified pathogen.
Mechanism of Action and Resistance
This compound's efficacy is dependent on its ability to inhibit DXR. Pathogens can develop resistance primarily through two mechanisms: modification of the target enzyme or reduction of the effective intracellular drug concentration.
References
- 1. Resistance to the antimicrobial agent this compound and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A second target of the antimalarial and antibacterial agent this compound revealed by cellular metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of N-Acyl and N-Alkoxy this compound Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A second target of the antimalarial and antibacterial agent this compound revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fosmidomycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fosmidomycin, an antibiotic and antimalarial agent, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental protection. This guide provides a procedural overview for the safe handling and disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety and Handling
Before disposal, it is essential to follow standard laboratory safety protocols when handling this compound. Although not classified as hazardous, direct contact should be minimized.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[2]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to control airborne levels.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as chemical waste. Prevent spills from entering drains or water courses.
II. This compound Disposal Procedure
While specific disposal regulations may vary by institution and locality, the following step-by-step process outlines the general procedure for disposing of this compound waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Segregation:
-
Treat all materials containing this compound, including unused stock solutions, contaminated media, and disposables (e.g., pipette tips, tubes), as chemical waste.[3]
-
Do not mix this compound waste with biohazardous or radioactive waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
For liquid waste, use a container compatible with the solvent used to dissolve the this compound.
-
For solid waste, such as contaminated labware, collect it in a separate, appropriately labeled container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).
-
Identify the contents, including "this compound" and any solvents present. Indicate the approximate concentration and volume.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Follow your institution's procedures to request a pickup of the chemical waste by the EHS department.
-
III. Quantitative Data
No specific quantitative data, such as permissible concentration limits for aqueous waste disposal, for this compound was identified in the reviewed safety data sheets or environmental hazard information. As a general precaution, chemical waste should not be disposed of down the drain unless explicitly approved by the institutional EHS office.[4]
IV. Experimental Protocols
The search for proper disposal procedures did not yield any specific experimental protocols for the chemical breakdown or neutralization of this compound prior to disposal. The recommended procedure is to dispose of it as chemical waste through a licensed waste disposal company coordinated by the institutional EHS department.
V. Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and contact their EHS department for any questions.
References
Essential Safety and Operational Guide for Handling Fosmidomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Fosmidomycin (B1218577). It includes detailed operational plans, disposal procedures, and emergency protocols to ensure a safe laboratory environment.
Safety and Handling Precautions
This compound is an antibiotic that inhibits the non-mevalonate (MEP) pathway of isoprenoid synthesis. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to adhere to standard laboratory safety protocols to minimize any potential risks.[1][2] Some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and dust.[3][4] |
| Lab Coat | Standard laboratory coat. | Protects personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder form or if there is a risk of aerosol generation.[3][5] |
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| After Inhalation | Move the individual to fresh air. If symptoms persist, consult a physician.[1] |
| After Skin Contact | Wash the affected area with soap and plenty of water.[3] |
| After Eye Contact | Rinse the eyes for several minutes with running water.[1][4] |
| After Swallowing | Wash out the mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[3][4] |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
Caption: General workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be disposed of as hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not dispose of this compound solutions down the drain unless permitted by your institution's hazardous waste management program.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. Keep waste containers sealed when not in use.
-
Final Disposal: All this compound waste must be disposed of through your institution's official hazardous waste management program.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Caption: Step-by-step procedure for managing a this compound spill.
Mechanism of Action: Inhibition of the MEP Pathway
This compound targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[6] This enzyme is a key component of the non-mevalonate, or methylerythritol 4-phosphate (MEP), pathway for isoprenoid biosynthesis. This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive drug target.[4][7] Isoprenoids are vital for various cellular functions, including the synthesis of cell walls, quinones, and carotenoids.[1] By inhibiting DXR, this compound blocks the production of these essential molecules, leading to cell death or growth inhibition.[4]
Caption: this compound inhibits the DXR enzyme in the MEP pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
DXR Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of DXP reductoisomerase (DXR) activity.
-
Assay Mixture Preparation: Prepare an assay mixture containing 100 mM Tris pH 7.8, 25 mM MgCl2, and 150 μM NADPH.
-
Enzyme Addition: Add purified P. falciparum DXR enzyme to the mixture to a final concentration of 0.86 μM.
-
Inhibitor Addition: Add varying concentrations of this compound to the assay mixture. For control wells, add the vehicle (e.g., water or buffer) used to dissolve this compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP).
-
Measurement: Monitor the oxidation of NADPH at 37°C by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of DXR activity.[2][4]
In Vitro Antimalarial Activity Assay (P. falciparum)
This assay determines the efficacy of this compound against Plasmodium falciparum in a red blood cell culture.
-
Parasite Culture: Cultivate asynchronous P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES, using human O+ erythrocytes as host cells. Maintain cultures at 37°C in a low oxygen environment (5% O2, 3% CO2, 92% N2).[3]
-
Assay Plate Preparation: In a 96-well microtiter plate, add serial dilutions of this compound.
-
Parasite Inoculation: Add infected erythrocytes to each well to achieve a final parasitemia of approximately 0.4-1% and a hematocrit of 2%.[1][3]
-
Incubation: Incubate the plates for 48-72 hours under the same culture conditions.[1][3]
-
Growth Measurement:
-
Radiolabeling Method: For the final 24 hours of incubation, add [3H]hypoxanthine to each well. After incubation, harvest the parasites onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[3]
-
Fluorescent Method: After 72 hours, quantify parasite DNA using a fluorescent dye such as PicoGreen. Measure fluorescence using a plate reader.[1]
-
-
Data Analysis: Express parasite growth inhibition as a percentage compared to untreated controls. Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[3]
Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain (e.g., E. coli MG1655) in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh LB medium and grow to an optical density at 600 nm (OD600) of approximately 1.0.[1]
-
Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound in LB broth.
-
Inoculation: Dilute the bacterial culture to a final concentration of 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plate at 37°C with shaking (e.g., 250 rpm) in a microplate reader.
-
Measurement: Monitor bacterial growth by taking serial OD600 measurements over time.
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria after a defined incubation period (e.g., 18-24 hours).[1]
References
- 1. A second target of the antimalarial and antibacterial agent this compound revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 3. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEPicides: α,β-Unsaturated this compound Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
